Dhodh-IN-22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21ClF4N6O5 |
|---|---|
Molecular Weight |
548.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methoxy-5-methyl-4-pyridinyl)-6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyridine-3-carboxamide |
InChI |
InChI=1S/C21H21ClF4N6O5/c1-5-31-13(8-33)30-32(20(31)35)16-12(23)6-11(18(29-16)37-10(3)21(24,25)26)17(34)28-15-9(2)7-27-19(36-4)14(15)22/h6-7,10,33H,5,8H2,1-4H3,(H,27,28,34)/t10-/m0/s1 |
InChI Key |
FJYNLQXYLQBCRQ-JTQLQIEISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dhodh-IN-22: A Technical Whitepaper on a Novel DHODH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a compelling target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. This document provides a comprehensive technical overview of Dhodh-IN-22, a potent, selective, and orally active inhibitor of DHODH. This compound has demonstrated significant potential in preclinical studies, particularly for acute myelogenous leukemia (AML). This guide details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction to DHODH Inhibition
The enzyme dihydroorotate dehydrogenase (DHODH) is a key player in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] This pathway is particularly crucial for rapidly dividing cells, including cancer cells and activated lymphocytes, which have a high demand for nucleotides.[3] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[1] By inhibiting DHODH, compounds like this compound can effectively halt pyrimidine synthesis, leading to cell cycle arrest and apoptosis in these highly proliferative cells. This targeted approach has made DHODH inhibitors a promising class of drugs for various therapeutic areas, including oncology and immunology.[1][2]
This compound: A Potent and Selective DHODH Inhibitor
This compound is a small molecule inhibitor of DHODH that has demonstrated high potency and selectivity. Its inhibitory action on DHODH makes it a promising candidate for research in acute myelogenous leukemia (AML).[3]
Biological Activity
This compound exhibits potent inhibition of the DHODH enzyme and demonstrates significant antiproliferative activity against AML cell lines.[3]
| Parameter | Value | Cell Line/Target |
| IC50 (DHODH) | 0.3 nM | Human DHODH |
| IC50 (Antiproliferative) | 0.4 nM | MOLM-13 |
| IC50 (Antiproliferative) | 1.4 nM | THP-1 |
Table 1: In vitro biological activity of this compound.[3]
In Vivo Efficacy
In a preclinical mouse model of AML using a MOLM-13 xenograft, orally administered this compound showed significant tumor growth inhibition without a noticeable impact on the body weight of the animals.[3]
| Dosage (mg/kg, PO, QD for 5 days) | Tumor Growth Inhibition (ΔTGI%) |
| 1.9 | 71% |
| 3.75 | 76% |
| 7.5 | 79% |
Table 2: In vivo efficacy of this compound in a MOLM-13 xenograft mouse model.[3]
Pharmacokinetic Properties
Pharmacokinetic studies in both mice and rats have indicated that this compound possesses favorable properties, including low clearance and high oral bioavailability.[3]
| Species | Dose (mg/kg) | Route | T 1/2 (h) | Cmax (ng/mL) | AUClast (ng*h/mL) | Oral Bioavailability (%) |
| Mouse | 2 | IV | 4.88 | 1001 | 3033 | 114 |
| Mouse | 10 | PO | 7.91 | 1290 | 17290 | |
| Rat | 2 | IV | 6.84 | 1152 | 4868 | 83.3 |
| Rat | 10 | PO | 10.4 | 1277 | 20295 |
Table 3: Pharmacokinetic parameters of this compound in mice and rats.[3]
Signaling and Experimental Workflow Diagrams
To visually represent the context and evaluation of this compound, the following diagrams are provided.
Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.
Caption: A typical experimental workflow for the preclinical evaluation of DHODH inhibitors.
Experimental Protocols
The following are generalized protocols for the types of experiments conducted to evaluate this compound, based on standard laboratory practices.
In Vitro DHODH Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human DHODH.
-
Materials: Purified recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (B1210591) (DCIP), coenzyme Q10, assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100), this compound, and a microplate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and the diluted this compound or DMSO (vehicle control).
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of dihydroorotate and DCIP.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MOLM-13 and THP-1)
-
Objective: To determine the antiproliferative IC50 of this compound on AML cell lines.
-
Materials: MOLM-13 and THP-1 cells, complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin), this compound, a cell viability reagent (e.g., CellTiter-Glo®), and a luminometer.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.
-
Materials: Immunocompromised mice (e.g., NOD/SCID), MOLM-13 cells, Matrigel, this compound formulation for oral gavage, and calipers.
-
Procedure:
-
Subcutaneously implant a suspension of MOLM-13 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound or vehicle control orally once daily (QD) for a specified duration (e.g., 5 days).
-
Measure tumor volume using calipers and monitor the body weight of the mice regularly throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound is a highly potent and orally bioavailable inhibitor of DHODH with promising preclinical activity against acute myelogenous leukemia. The data presented in this technical guide, including its low nanomolar enzymatic and cellular potency and significant in vivo efficacy, underscore its potential as a valuable research tool and a candidate for further drug development. The provided experimental protocols and pathway diagrams offer a framework for researchers to understand and further investigate the therapeutic potential of targeting DHODH with novel inhibitors like this compound.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Critical Role of Dihydroorotate Dehydrogenase (DHODH) in Acute Myeloid Leukemia: A Metabolic Vulnerability for Therapeutic Targeting
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of undifferentiated myeloid blasts. A critical metabolic dependency of these cancer cells lies in the de novo pyrimidine (B1678525) synthesis pathway, essential for producing the nucleotides required for DNA and RNA synthesis. Dihydroorotate (B8406146) dehydrogenase (DHODH) is a rate-limiting mitochondrial enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate. The reliance of AML cells on this pathway presents a key therapeutic vulnerability. Inhibition of DHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest, apoptosis, and differentiation of leukemic blasts. This guide provides a comprehensive overview of the role of DHODH in AML, summarizing preclinical and clinical data for key inhibitors, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction: DHODH as a Therapeutic Target in AML
Acute myeloid leukemia is a devastating disease with a poor prognosis, particularly for elderly patients and those with relapsed or refractory disease. For over four decades, the standard of care has remained a combination of cytarabine (B982) and an anthracycline, highlighting the urgent need for novel therapeutic strategies. One hallmark of AML is a block in the differentiation of myeloid progenitors, leading to an accumulation of immature, self-renewing blasts. Therapies that can overcome this differentiation blockade represent a powerful treatment approach.[1]
Recent research has identified the enzyme dihydroorotate dehydrogenase (DHODH) as a promising metabolic target in AML.[1][2] DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway and its inhibition has been shown to induce myeloid differentiation in both human and mouse AML models.[1] Unlike normal hematopoietic stem cells, which can utilize the pyrimidine salvage pathway, rapidly proliferating AML cells are highly dependent on the de novo pathway, creating a therapeutic window for DHODH inhibitors.[3][4] Pharmacological inhibition of DHODH not only induces differentiation but also triggers apoptosis and reduces leukemic cell burden, leading to improved survival in preclinical models.[1][5]
Mechanism of Action of DHODH Inhibition in AML
DHODH is a flavin-dependent enzyme located on the inner mitochondrial membrane.[5][6] Its catalytic activity is coupled to the mitochondrial electron transport chain. Inhibition of DHODH has several profound effects on AML cells:
-
Pyrimidine Depletion: The primary mechanism is the depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. This leads to S-phase cell cycle arrest and subsequent apoptosis.[7][8]
-
Induction of Differentiation: DHODH inhibition overcomes the differentiation blockade in AML cells, promoting their maturation into neutrophils and macrophages.[1][9][10] This is a key therapeutic effect, as it leads to a loss of the self-renewing capacity of leukemic blasts.[11]
-
Apoptosis Induction: By depleting pyrimidines and inducing metabolic stress, DHODH inhibitors activate apoptotic pathways.[5][12] This is evidenced by the upregulation of cleaved PARP, cleaved caspase-3, and cleaved caspase-9.[5]
-
c-Myc Downregulation: The proto-oncogene c-Myc is a key regulator of proliferation and is often overexpressed in AML. DHODH inhibition has been shown to decrease c-Myc expression, contributing to the anti-leukemic effect.[4][13]
-
Induction of p53: Inhibition of DHODH can lead to the induction of the tumor suppressor p53, which can trigger apoptosis at high levels.[14]
Preclinical and Clinical Landscape of DHODH Inhibitors in AML
Several small molecule inhibitors of DHODH have been investigated for the treatment of AML, with some advancing to clinical trials.
Brequinar (NSC 368390)
Brequinar is a potent and well-characterized DHODH inhibitor that has demonstrated significant preclinical activity in AML.[7] It has been shown to induce differentiation and reduce leukemic burden in various in vitro and in vivo AML models.[1][3][11] While early clinical trials in solid tumors were disappointing, there is renewed interest in Brequinar for hematologic malignancies.[15]
ASLAN003 (Varlitinib)
ASLAN003 is a highly potent, orally active DHODH inhibitor.[9][16] It has been shown to induce differentiation, reduce cell proliferation, and decrease viability in AML cell lines and primary patient samples.[9][16] ASLAN003 is currently being evaluated in a Phase 2a clinical trial for AML.[14][16]
BAY 2402234
BAY 2402234 is another novel, potent, and selective oral DHODH inhibitor.[17] Preclinical studies have demonstrated its efficacy in inducing differentiation and strong anti-tumor activity in various AML xenograft and patient-derived xenograft (PDX) models.[17][18][19] A Phase I clinical trial of BAY 2402234 in myeloid malignancies is underway.[15][20]
Other Investigational Inhibitors
Other DHODH inhibitors in development include PTC299 (Emvododstat) and JNJ-74856665, which have also shown promising preclinical activity in AML models.[21][22]
Quantitative Data on DHODH Inhibitors in AML
The following tables summarize the in vitro and in vivo efficacy of key DHODH inhibitors in AML models.
Table 1: In Vitro Activity of DHODH Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | Subtype | IC50 (nM) | Effect | Reference |
| Brequinar | MOLM-13 | AML with FLT3-ITD | ~50-100 | Induction of apoptosis and differentiation | [7] |
| Brequinar | OCI-AML3 | AML with NPM1c | ~100-200 | G1 cell cycle arrest | [7] |
| Brequinar | MV4-11 | AML with FLT3-ITD | ~25-75 | Induction of differentiation | [7] |
| Brequinar | HL-60 | Acute promyelocytic leukemia | ~200-500 | Induction of apoptosis | [7] |
| ASLAN003 | THP-1 | 152 | Inhibition of proliferation | [9] | |
| ASLAN003 | MOLM-14 | 582 | Inhibition of proliferation | [9] | |
| ASLAN003 | KG-1 | 382 | Inhibition of proliferation | [9] | |
| BAY 2402234 | MOLM-13 | 3.16 | Inhibition of proliferation | [19] | |
| BAY 2402234 | HEL | 0.96 | Inhibition of proliferation | [19] |
Table 2: In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models
| Inhibitor | Model | Effect | Reference |
| Brequinar | THP1 subcutaneous xenograft | Decreased tumor growth | [1] |
| Brequinar | MLL/AF9 syngeneic model | Reduced leukemia burden, increased differentiation, improved survival | [1] |
| ASLAN003 | AML xenograft and PDX models | Reduced leukemic burden, prolonged survival | [16] |
| BAY 2402234 | Subcutaneous and disseminated AML xenografts and PDX models | Strong anti-tumor efficacy | [18] |
| Isobavachalcone | Intravenous HL60 leukemia model | Prolonged survival (alone or with adriamycin) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of DHODH inhibitors in AML.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed AML cells (e.g., HL60, THP-1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add DHODH inhibitors at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, 72, and 96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat AML cells with the DHODH inhibitor at the desired concentration for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DHODH, cleaved PARP, cleaved caspase-3, c-Myc, p21) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation:
-
Subcutaneous Model: Inject AML cells (e.g., 5 x 10^6 THP-1 cells) subcutaneously into the flank of the mice.
-
Disseminated Model: Inject AML cells intravenously via the tail vein.
-
-
Tumor Growth Monitoring:
-
Subcutaneous Model: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).
-
Disseminated Model: Monitor for signs of leukemia development (e.g., weight loss, hind limb paralysis) and assess leukemic burden in peripheral blood, bone marrow, and spleen by flow cytometry.
-
-
Drug Administration: Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups. Administer the DHODH inhibitor (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule.
-
Efficacy Evaluation:
-
Monitor tumor growth inhibition or reduction in leukemic burden.
-
Assess survival rates.
-
At the end of the study, harvest tumors or tissues for further analysis (e.g., histology, western blotting, flow cytometry).
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of DHODH inhibitors in AML.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. join.hcplive.com [join.hcplive.com]
- 15. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 22. Discovery of JNJ-74856665: A Novel Isoquinolinone DHODH Inhibitor for the Treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Dhodh-IN-22
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dhodh-IN-22 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound has demonstrated significant anti-proliferative activity in preclinical models of acute myelogenous leukemia (AML).[1] This document provides a comprehensive technical overview of the biological activity of this compound, including its mechanism of action, quantitative in vitro and in vivo data, pharmacokinetic profile, and detailed experimental protocols.
Core Mechanism of Action
The primary mechanism of action for this compound is the targeted inhibition of DHODH.[1] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][3][4] This pathway is essential for the production of uridine, cytidine, and thymidine, which are fundamental building blocks for DNA and RNA.[4][5]
Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are particularly dependent on the de novo pathway for their synthesis.[4][6] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest, primarily in the S-phase, and ultimately apoptosis.[5][7][8]
Quantitative Biological Data
The biological activity of this compound has been quantified through a series of in vitro and in vivo studies.
In Vitro Activity
This compound demonstrates potent inhibition of the DHODH enzyme and robust anti-proliferative effects against AML cell lines.[1]
| Parameter | Target/Cell Line | Value (IC50) |
| Enzymatic Inhibition | DHODH | 0.3 nM[1] |
| Anti-proliferative Activity | MOLM-13 (AML) | 0.4 nM[1] |
| Anti-proliferative Activity | THP-1 (AML) | 1.4 nM[1] |
In Vivo Efficacy
In a xenograft model using MOLM-13 cells, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition without a noticeable impact on the body weight of the mice.[1]
| Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (ΔTGI%) | Body Weight Change |
| 1.9 | 71% | No significant impact[1] |
| 3.75 | 76% | No significant impact[1] |
| 7.5 | 79% | No significant impact[1] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice and rats have shown that this compound possesses favorable properties, including low clearance and high oral bioavailability, supporting its development as an oral therapeutic.[1]
| Species | Dose & Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |
| Mouse | 2 mg/kg IV | 3.5 | 1140 | 3381 | - |
| 10 mg/kg PO | 4.3 | 1253 | 12903 | 76.3 | |
| Rat | 2 mg/kg IV | 3.1 | 651 | 1850 | - |
| 10 mg/kg PO | 6.4 | 437 | 3907 | 42.2 |
Downstream Cellular Consequences
The inhibition of DHODH by this compound initiates a cascade of cellular events beyond the immediate depletion of pyrimidines. These downstream effects collectively contribute to its anti-tumor activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of DHODH inhibitors like this compound.
DHODH Enzyme Inhibition Assay
This assay directly quantifies the inhibitory activity of a compound against recombinant human DHODH.
-
Principle: The enzymatic activity is measured by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP), which changes color upon reduction. The rate of this change is proportional to DHODH activity.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.[9]
-
Recombinant human DHODH enzyme.
-
Substrate Mixture: L-dihydroorotic acid (2 mM), decylubiquinone (B1670182) (0.2 mM), and DCIP (0.12 mM) in assay buffer.[10]
-
Test Compound (this compound): Serially diluted in DMSO.
-
-
Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well plate.
-
Add 1 µL of the serially diluted test compound to the appropriate wells.
-
Add 25 µL of the DHODH enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
-
Initiate the reaction by adding 25 µL of the substrate mixture to each well.
-
Immediately measure the absorbance at 600 nm using a plate reader in kinetic mode, taking readings every 30 seconds for 15-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Determine the percent inhibition relative to a DMSO vehicle control and calculate the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay
This assay measures the effect of the compound on the proliferation of cancer cell lines.
-
Principle: Cell viability is assessed using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo.
-
Reagents:
-
AML cell lines (e.g., MOLM-13, THP-1).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test Compound (this compound): Serially diluted in DMSO.
-
MTT solution or CellTiter-Glo reagent.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.
-
Treat cells with serial dilutions of this compound (final DMSO concentration <0.1%). Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the viability reagent (e.g., 10 µL of MTT solution) to each well and incubate for an additional 4 hours.
-
If using MTT, add solubilization buffer (e.g., DMSO or a detergent-based solution) and read the absorbance at 570 nm. If using CellTiter-Glo, follow the manufacturer's protocol and read luminescence.
-
Normalize the data to the vehicle-treated cells and calculate the IC50 value using a four-parameter logistic curve fit.
-
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a mouse model.
-
Animals: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Preparation: Harvest MOLM-13 cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Procedure:
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.[8]
-
Tumor Monitoring: Allow tumors to establish. Begin measuring tumor dimensions with calipers 2-3 times per week once they are palpable. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[7][8]
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose). Administer the specified dose (e.g., 1.9, 3.75, 7.5 mg/kg) daily (QD). The control group receives the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined size limit, or at the end of the study period.
-
Analysis: Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Cellular Proliferation: An In-depth Technical Guide to DHODH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme and a key rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Located on the inner mitochondrial membrane, it is the only enzyme in this pathway associated with the electron transport chain.[1][3] DHODH catalyzes the oxidation of dihydroorotate to orotate, a fundamental step for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[2][4] Rapidly proliferating cells, such as cancer cells, activated immune cells, and virus-infected cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[2][5][6] This dependency makes DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[4][7] This technical guide provides a comprehensive overview of the mechanisms and effects of DHODH inhibition, detailed experimental protocols, and a summary of key quantitative data.
Core Mechanism of DHODH Inhibition
DHODH inhibitors function by binding to the enzyme and blocking its catalytic activity, leading to a depletion of the intracellular pyrimidine pool.[4] This disruption of pyrimidine synthesis is the primary mechanism that triggers a cascade of downstream cellular effects.
The enzyme is a flavin-dependent mitochondrial enzyme that connects nucleotide synthesis with mitochondrial bioenergetics and ROS production.[3] By inhibiting DHODH, small molecules can effectively starve rapidly dividing cells of the necessary building blocks for nucleic acid synthesis, thereby impeding their proliferation.[7]
Key Cellular Effects of DHODH Inhibition
The depletion of pyrimidines resulting from DHODH inhibition leads to several significant anti-proliferative and cytotoxic effects:
-
Cell Cycle Arrest: A shortage of nucleotides for DNA synthesis frequently causes cells to arrest in the S-phase of the cell cycle.[2][8] This is often associated with the downregulation of key cell cycle regulators.[2]
-
Induction of Apoptosis: Pyrimidine depletion can activate apoptotic pathways, leading to programmed cell death in various cancer types.[2] This can be mediated by the upregulation of the tumor suppressor p53.[2][9]
-
Induction of Ferroptosis: DHODH inhibition has been identified as a novel inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[10][11][12] DHODH plays a role in reducing ubiquinone to ubiquinol, which acts as an antioxidant to protect against ferroptosis.[11][13]
-
Modulation of Signaling Pathways: The effects of DHODH inhibition are intertwined with various cellular signaling pathways. For instance, it has been shown to downregulate the mTOR pathway, a key regulator of cell growth and proliferation.[10]
-
Antiviral Activity: Viruses are heavily reliant on the host cell's metabolic machinery for replication. By depleting the pyrimidine pool, DHODH inhibitors can effectively inhibit the replication of a broad range of both RNA and DNA viruses.[1][14]
-
Immunomodulation: DHODH inhibitors can suppress the proliferation of activated T and B lymphocytes, which is the basis for their use in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[4][6]
Signaling Pathways Affected by DHODH Inhibition
The multifaceted effects of DHODH inhibition stem from its central role in cellular metabolism. The following diagrams illustrate the key pathways involved.
Quantitative Data on DHODH Inhibitors
The efficacy of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values can vary depending on the specific inhibitor, cell line, and assay conditions.
| Inhibitor | Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Brequinar | CaSki | CCK-8 | IC50 (48h) | 0.747 µM | [10] |
| Brequinar | CaSki | CCK-8 | IC50 (72h) | 0.228 µM | [10] |
| Brequinar | HeLa | CCK-8 | IC50 (24h) | 5.649 µM | [10] |
| Brequinar | HeLa | CCK-8 | IC50 (48h) | 0.338 µM | [10] |
| Brequinar | HeLa | CCK-8 | IC50 (72h) | 0.156 µM | [10] |
| Leflunomide | KYSE510 | CCK-8 | IC50 | 108.2 µM | [15] |
| Leflunomide | KYSE450 | CCK-8 | IC50 | 124.8 µM | [15] |
| Leflunomide | SW620 | CCK-8 | IC50 | 173.9 µM | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DHODH inhibition effects.
DHODH Enzymatic Activity Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[16]
Materials:
-
Recombinant human DHODH protein
-
DHODH inhibitor (e.g., Dhodh-IN-16)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Tris-HCl buffer (pH 8.0)
-
KCl
-
Triton X-100
Protocol:
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100.[16]
-
In a 96-well plate, add recombinant human DHODH, desired concentrations of the DHODH inhibitor (or vehicle control), and a reagent mix containing 100 µM CoQ10 and 200 µM DCIP in the assay buffer.[16]
-
Pre-incubate the plate at 25°C for 30 minutes.[16]
-
Initiate the enzymatic reaction by adding 500 µM dihydroorotate.[16]
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.[16]
-
Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of the inhibitor.[16]
Cell Viability and Proliferation Assays
These assays are used to assess the effect of DHODH inhibitors on cell proliferation.
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[2]
-
Treat cells with various concentrations of the DHODH inhibitor or a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[2]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[2]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[2]
-
Measure the absorbance at a wavelength between 550 and 600 nm.[17]
CCK-8 Assay:
-
Seed cells into 96-well plates.[18]
-
Add the DHODH inhibitor at various concentrations.
-
Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 1-4 hours.[18]
-
Measure the absorbance at 450 nm.[18]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.[16][17]
Materials:
-
Cells treated with DHODH inhibitor
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with various concentrations of the DHODH inhibitor for the desired time.
-
Harvest 1-5 x 10^5 cells and wash with cold 1X PBS.[17]
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.[17]
-
Incubate for 15-20 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[17]
-
Analyze the cells by flow cytometry.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Proteins
This technique is used to measure the expression levels of proteins in signaling pathways affected by DHODH inhibition.
Protocol:
-
Cell Lysis: Treat cells with the DHODH inhibitor. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[19]
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
-
Immunoblotting:
-
Detection: Use an enhanced chemiluminescence (ECL) reagent to visualize the protein bands.[19]
Conclusion
DHODH inhibition represents a promising therapeutic strategy for a variety of diseases characterized by rapid cell proliferation. By targeting the fundamental process of pyrimidine biosynthesis, DHODH inhibitors exert potent anti-proliferative, pro-apoptotic, and pro-ferroptotic effects. A thorough understanding of the underlying mechanisms and the use of robust experimental protocols are essential for the continued development and application of this important class of therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Dhodh-IN-22 and Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dhodh-IN-22, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), and its role in inducing cell differentiation, particularly in the context of acute myeloid leukemia (AML). This document details the mechanism of action, relevant signaling pathways, quantitative data, and key experimental protocols.
Introduction to this compound and DHODH Inhibition
This compound is a potent, selective, and orally active inhibitor of dihydroorotate dehydrogenase (DHODH) with a half-maximal inhibitory concentration (IC50) of 0.3 nM.[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of building blocks for DNA and RNA.[2][3][4] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival.[3][5][6] Inhibition of DHODH presents a promising therapeutic strategy for various cancers, including AML, by inducing cell differentiation rather than conventional cytotoxicity.[7][8][9][10] Unlike traditional chemotherapies that cause widespread cell death, DHODH inhibitors can trigger malignant cells to mature into non-proliferating, terminally differentiated cells.[7]
Mechanism of Action: Inducing Differentiation through Pyrimidine Depletion
The primary mechanism by which this compound and other DHODH inhibitors induce cell differentiation is through the depletion of the intracellular pyrimidine pool.[11] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[2][3] By blocking this essential step, this compound leads to a state of "pyrimidine starvation."[4] This metabolic stress triggers a cascade of cellular events, including:
-
Cell Cycle Arrest: The lack of pyrimidines halts DNA and RNA synthesis, leading to cell cycle arrest, primarily at the S-phase.[11][12]
-
Induction of Differentiation Programs: In certain cancer cells, particularly AML, pyrimidine depletion reactivates latent differentiation programs.[7][8] This forces the immature, self-renewing cancer cells to mature into functional, non-dividing cells like monocytes and granulocytes.[7]
-
Downregulation of Oncogenic Transcription Factors: DHODH inhibition has been shown to decrease the expression of key oncogenic transcription factors like MYC, which are often overexpressed in AML and play a role in blocking differentiation.[5][10]
The differentiation-inducing effect of DHODH inhibitors can be rescued by the addition of exogenous uridine, which bypasses the inhibited de novo pathway through the pyrimidine salvage pathway, confirming the on-target effect of these compounds.[12][13]
Signaling Pathways Modulated by this compound
The inhibition of DHODH by this compound initiates a series of changes in cellular signaling that collectively promote differentiation.
The De Novo Pyrimidine Synthesis Pathway
This compound directly targets DHODH within the inner mitochondrial membrane, disrupting the de novo synthesis of pyrimidines.
Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.
Downstream Effects on MYC and p53 Signaling
DHODH inhibition has been shown to impact key regulatory pathways involved in cell proliferation and differentiation, such as those governed by MYC and p53.
Caption: Downstream signaling effects of DHODH inhibition leading to cell differentiation.
Quantitative Data for this compound and Other DHODH Inhibitors
The following tables summarize key quantitative data for this compound and other notable DHODH inhibitors.
Table 1: In Vitro Potency of DHODH Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | DHODH | 0.3 | - | [1] |
| This compound | Cell Proliferation | 0.4 | MOLM-13 | [1] |
| This compound | Cell Proliferation | 1.4 | THP-1 | [1] |
| Brequinar | DHODH | ~12 | - | [13] |
| Teriflunomide | DHODH | ~262 | - | [13] |
| Vidofludimus | DHODH | ~141 | - | [13] |
Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model
| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Impact | Reference |
| This compound | 1.9 mg/kg | PO, QD for 5 days | 71 | No significant impact | [1] |
| This compound | 3.75 mg/kg | PO, QD for 5 days | 76 | No significant impact | [1] |
| This compound | 7.5 mg/kg | PO, QD for 5 days | 79 | No significant impact | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dosing (IV) | Dosing (PO) | Key Findings | Reference |
| Mouse | 2 mg/kg | 10 mg/kg | Low clearance, high oral bioavailability | [1] |
| Rat | 2 mg/kg | 10 mg/kg | Low clearance, high oral bioavailability | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on cell differentiation.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a DHODH inhibitor like this compound.
Caption: A general experimental workflow for evaluating this compound.
In Vitro Cell Differentiation Assay by Flow Cytometry
Objective: To quantify the induction of myeloid differentiation in AML cells following treatment with this compound.
Materials:
-
AML cell lines (e.g., THP-1, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., PE-CD11b, FITC-CD14)
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for 72-96 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend in 100 µL of FACS buffer.
-
Add the appropriate fluorochrome-conjugated antibodies (and isotype controls in separate tubes) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the live cell population and quantify the percentage of cells expressing the differentiation markers (e.g., CD11b+, CD14+).
Western Blot Analysis for MYC Expression
Objective: To determine the effect of this compound on the protein levels of the oncoprotein MYC.
Materials:
-
Treated and untreated AML cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MYC
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
In Vivo AML Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
MOLM-13 cells
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 5-10 x 10^6 MOLM-13 cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses (e.g., 1.9, 3.75, 7.5 mg/kg) or vehicle daily for the specified duration.
-
Measure tumor volume with calipers and monitor mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors for further analysis (e.g., weight, immunohistochemistry, flow cytometry).
Conclusion
This compound is a highly potent inhibitor of DHODH that leverages a novel therapeutic strategy of inducing cell differentiation to combat malignancies like AML. By depleting the cellular pyrimidine pool, this compound triggers cell cycle arrest and the activation of differentiation programs, offering a less toxic and potentially more effective alternative to conventional cytotoxic agents. The robust preclinical data, including significant in vivo tumor growth inhibition without overt toxicity, underscores the therapeutic potential of this compound. Further investigation into its clinical efficacy is warranted to translate these promising findings into tangible benefits for patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ashpublications.org [ashpublications.org]
Preclinical Data for Dhodh-IN-22: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-22 is a highly potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a compelling target for cancer therapy, particularly in acute myelogenous leukemia (AML).[1][2][3] Preclinical data demonstrate that this compound exhibits significant anti-proliferative activity in AML cell lines and potent anti-tumor efficacy in a mouse xenograft model, coupled with favorable pharmacokinetic properties. This document provides a comprehensive overview of the available preclinical data for this compound, including detailed experimental methodologies and a visualization of the relevant biological pathways.
Core Quantitative Data
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value |
| IC₅₀ (DHODH Enzyme Inhibition) | - | 0.3 nM[1] |
| Anti-proliferative IC₅₀ | MOLM-13 (AML) | 0.4 nM[1] |
| THP-1 (AML) | 1.4 nM[1] |
Table 2: In Vivo Efficacy (MOLM-13 Xenograft Model)
| Dosage (Oral, QD for 5 days) | Tumor Growth Inhibition (ΔTGI%) | Effect on Body Weight |
| 1.9 mg/kg | 71%[1] | No significant impact[1] |
| 3.75 mg/kg | 76%[1] | No significant impact[1] |
| 7.5 mg/kg | 79%[1] | No significant impact[1] |
Table 3: Pharmacokinetic Parameters
| Species | Route | Dose | CL (mL/min/kg) | Vdss (L/kg) | t½ (h) |
| Mouse | IV | 2 mg/kg | 7.3 | 2.4 | 5.8 |
| PO | 10 mg/kg | - | - | - | |
| Rat | IV | 2 mg/kg | 7.6 | 2.2 | - |
| PO | 10 mg/kg | - | - | - | |
| Data from MedchemExpress, indicating low clearance and high oral bioavailability.[1] |
Signaling Pathway and Mechanism of Action
This compound targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway, which is located in the inner mitochondrial membrane.[4][5] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the production of uridine (B1682114) monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.[4][5][6] In cancer cells, which have a high demand for nucleotides to sustain rapid proliferation, this pathway is often upregulated.[6] By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in these rapidly dividing cells.[5]
Experimental Protocols
Disclaimer: The specific, detailed experimental protocols for the preclinical studies of this compound are not publicly available. The following protocols are representative methodologies based on standard practices for the evaluation of DHODH inhibitors in the context of AML research and should be adapted and optimized as necessary.
DHODH Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Substrate: L-dihydroorotic acid (DHO)
-
Electron Acceptor: Decylubiquinone and 2,6-dichloroindophenol (B1210591) (DCIP)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and varying concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the plate for 30 minutes at 25°C.
-
Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol is used to determine the anti-proliferative effect of this compound on AML cell lines such as MOLM-13 and THP-1.
Materials:
-
MOLM-13 or THP-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed MOLM-13 or THP-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete growth medium.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Measure luminescence using a luminometer.
-
Calculate the IC₅₀ value by normalizing the data to the vehicle control and fitting to a dose-response curve.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using the MOLM-13 cell line.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MOLM-13 cells
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 1-5 x 10⁶ MOLM-13 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups via oral gavage at the predetermined doses and schedule (e.g., daily for 5 days).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume (Volume = (Width² x Length) / 2).
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for final weight and volume measurements.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Pharmacokinetic Study
This protocol describes a general approach for determining the pharmacokinetic profile of this compound in mice and rats.
Materials:
-
Mice and rats
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of this compound to the animals via IV injection or oral gavage.
-
Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time for each route of administration.
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vdss), and half-life (t½) using appropriate software.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Dhodh-IN-22 and the Therapeutic Targeting of DHODH in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging malignancy characterized by the rapid proliferation of immature myeloid blasts and a blockade in cellular differentiation. A growing body of preclinical evidence has identified a critical metabolic vulnerability in AML cells: a profound dependency on the de novo pyrimidine (B1678525) biosynthesis pathway. This guide provides an in-depth technical overview of the function and therapeutic potential of inhibiting Dihydroorotate (B8406146) Dehydrogenase (DHODH), a key enzyme in this pathway, with a focus on the potent inhibitor Dhodh-IN-22. We will explore the mechanism of action, summarize key preclinical data from various AML models, detail relevant experimental protocols, and visualize the underlying biological processes.
Introduction: The Role of DHODH in AML
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the conversion of dihydroorotate to orotate.[1][2][3][4] Pyrimidines are essential for the synthesis of DNA and RNA, as well as for glycoprotein (B1211001) and phospholipid biosynthesis.[2] While most normal, resting cells can acquire sufficient pyrimidines through the salvage pathway, rapidly proliferating cells, including cancer cells, are highly dependent on the de novo pathway to meet their metabolic demands.[5][6]
This dependency creates a therapeutic window for targeting DHODH in malignancies like AML.[3] Inhibition of DHODH leads to pyrimidine starvation, which in AML cells has been shown to not only be cytotoxic but also to overcome the characteristic differentiation blockade, forcing malignant blasts to mature into non-proliferating myeloid cells.[1][2][7] This dual mechanism of inducing both apoptosis and differentiation makes DHODH an attractive therapeutic target across various AML subtypes, potentially independent of specific genetic mutations.[2][8]
This compound: A Potent and Orally Bioavailable DHODH Inhibitor
This compound is a potent, selective, and orally active inhibitor of DHODH.[9] Its high efficacy and favorable pharmacokinetic properties have made it a valuable tool for preclinical research into the therapeutic potential of DHODH inhibition in AML.
Quantitative In Vitro Activity
The following table summarizes the in vitro inhibitory and antiproliferative activity of this compound and other relevant DHODH inhibitors in AML cell lines.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |
| This compound | DHODH | Enzymatic Assay | 0.3 | - | [9] |
| This compound | Cell Proliferation | Antiproliferative | 0.4 | MOLM-13 | [9] |
| This compound | Cell Proliferation | Antiproliferative | 1.4 | THP-1 | [9] |
| MEDS433 | DHODH | Enzymatic Assay | 1.2 | - | [8] |
| Brequinar | DHODH | Enzymatic Assay | 1.8 | - | [8] |
| Compound 4 | hDHODH | Enzymatic Assay | 7.2 | - | [8] |
Quantitative In Vivo Efficacy
In vivo studies using xenograft models of AML have demonstrated the significant anti-leukemic activity of DHODH inhibitors.
| Compound | Animal Model | Dosing | Efficacy | Reference |
| This compound | MOLM-13 Xenograft (Mouse) | 1.9 - 7.5 mg/kg, PO, QD for 5 days | 71-79% Tumor Growth Inhibition (ΔTGI) | [9] |
| Brequinar | THP-1 Xenograft (Mouse) | 15 mg/kg Q3D or 5 mg/kg daily | Slowed tumor growth | [1] |
| Isobavachalcone | Subcutaneous AML Xenograft (Mouse) | Oral administration | Suppressed tumor growth | [2][10] |
Pharmacokinetic Profile of this compound
This compound has been shown to possess favorable pharmacokinetic properties in preclinical species, exhibiting low clearance and high oral bioavailability.[9]
| Species | Administration | Dose | Key Findings | Reference |
| Mouse | IV | 2 mg/kg | Low clearance, high oral bioavailability | [9] |
| Mouse | PO | 10 mg/kg | Low clearance, high oral bioavailability | [9] |
| Rat | IV / PO | Not Specified | Low clearance, high oral bioavailability | [9] |
Mechanism of Action: From Metabolic Stress to Therapeutic Effect
The anti-leukemic effects of DHODH inhibition in AML models are multifaceted, stemming from the initial depletion of the pyrimidine pool. This metabolic stress triggers a cascade of downstream events leading to both cell death and differentiation.
The Core Signaling Pathway
Inhibition of DHODH directly blocks the synthesis of orotate, leading to a dramatic accumulation of the upstream metabolite dihydroorotate and a depletion of downstream uridine (B1682114) and other pyrimidine metabolites.[1] This pyrimidine starvation is the primary driver of the inhibitor's therapeutic effect. The anti-leukemic activity of DHODH inhibitors can be rescued by the addition of exogenous uridine, confirming the on-target mechanism.[6][10][11]
A key molecular consequence of DHODH inhibition is the suppression of the MYC oncogene, a critical regulator of myeloid cell proliferation and differentiation.[2][5] The downregulation of MYC is, at least in part, responsible for the observed cell cycle arrest, induction of apoptosis (evidenced by increased cleaved PARP and caspases), and upregulation of myeloid differentiation markers such as CD11b and CD14.[5]
Experimental Protocols and Methodologies
The following section details the typical experimental methodologies used to evaluate the function of DHODH inhibitors like this compound in AML models.
In Vitro DHODH Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity of a compound on the DHODH enzyme.
-
Methodology: Recombinant human DHODH protein is used in an in vitro assay. The enzymatic activity is measured by monitoring the reduction of a substrate, such as 2,6-dichloroindophenol (B1210591) (DCIP), in the presence of the enzyme, its cofactor (e.g., Coenzyme Q10), and its substrate (dihydroorotate). The assay is performed with varying concentrations of the inhibitor to calculate the half-maximal inhibitory concentration (IC50).[1][5]
Cell Proliferation and Viability Assays
-
Objective: To assess the antiproliferative effects of DHODH inhibitors on AML cell lines.
-
Methodology: AML cell lines (e.g., MOLM-13, THP-1, HL60) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is measured using assays such as MTS, MTT, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively. The IC50 for cell proliferation is then calculated from the dose-response curve.
Apoptosis Assays
-
Objective: To quantify the induction of programmed cell death.
-
Methodology: Treated AML cells are stained with Annexin V (an early apoptotic marker) and a viability dye like Propidium Iodide (PI) or 7-AAD. The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.[5] Alternatively, apoptosis can be assessed by Western blot analysis for the cleavage of PARP, caspase-3, and caspase-9.[5]
Myeloid Differentiation Assays
-
Objective: To evaluate the ability of DHODH inhibitors to induce maturation of AML cells.
-
Methodology: AML cells are treated with the inhibitor for several days. Differentiation is assessed by measuring the surface expression of myeloid maturation markers, such as CD11b and CD14, using flow cytometry.[1][5] Morphological changes consistent with differentiation can also be observed by cytological staining (e.g., Wright-Giemsa).
In Vivo Xenograft Studies
-
Objective: To determine the anti-leukemic efficacy of the inhibitor in a living organism.
-
Methodology: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or systemically engrafted with human AML cells (e.g., MOLM-13, THP-1).[1][9] Once tumors are established or leukemia is systemic, mice are treated with the inhibitor or vehicle control via a clinically relevant route (e.g., oral gavage). Tumor volume and mouse body weight are monitored regularly.[9] At the end of the study, tumors or leukemic tissues can be explanted for analysis of differentiation markers and apoptosis.[1]
Resistance and Future Directions
While DHODH inhibition is a promising strategy, the potential for resistance must be considered. Cancer cells could potentially overcome the effects of DHODH inhibitors by upregulating the pyrimidine salvage pathway.[11] This suggests that combination therapies may be a more effective long-term strategy. Indeed, preclinical studies have shown that DHODH inhibitors can synergize with standard chemotherapeutic agents like doxorubicin (B1662922) and DNA-demethylating agents.[2][4][6][10]
Future research will likely focus on optimizing DHODH inhibitors for clinical use, identifying biomarkers to predict patient response, and exploring rational combination strategies to enhance efficacy and prevent the emergence of resistance in AML patients.
Conclusion
The inhibition of DHODH represents a novel and highly promising therapeutic strategy for Acute Myeloid Leukemia. By targeting a key metabolic vulnerability, potent inhibitors like this compound can induce both apoptosis and differentiation in AML cells. The robust preclinical data, encompassing in vitro and in vivo models, strongly support the continued development of DHODH inhibitors as a new class of therapy for this challenging disease. This guide provides a foundational understanding of the technical aspects of DHODH inhibition in AML, intended to aid researchers and drug developers in advancing this therapeutic approach.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study reveals potential treatment for AML | MDedge [mdedge.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 11. biorxiv.org [biorxiv.org]
The Structural Basis of DHODH-IN-22 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) by the potent inhibitor Dhodh-IN-22. By examining the molecular interactions, enzymatic kinetics, and experimental methodologies, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this significant therapeutic target.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA replication.[2] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway.[1][3] This dependency makes DHODH an attractive target for therapeutic intervention in oncology, autoimmune diseases, and viral infections.[2][4] this compound has emerged as a highly potent and selective inhibitor of DHODH, demonstrating significant potential in preclinical studies.[5]
Quantitative Analysis of this compound Inhibition
This compound is a potent inhibitor of human DHODH with activity in the nanomolar range. Its inhibitory capacity has been quantified through various biochemical and cellular assays.
| Compound | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | Enzymatic Assay | 0.3 | - | [5] |
| This compound | Antiproliferative Assay | 0.4 | MOLM-13 | [5] |
| This compound | Antiproliferative Assay | 1.4 | THP-1 | [5] |
Structural Basis of Inhibition
The inhibitory action of compounds similar to this compound is elucidated through high-resolution crystal structures of human DHODH in complex with the inhibitor. These structures reveal that the inhibitor binds within a tunnel-shaped pocket that leads to the flavin mononucleotide (FMN) cofactor.[6][7] This binding site is competitive with the binding of ubiquinone, the natural electron acceptor for the enzyme.[8][9]
The binding of the inhibitor is stabilized by a network of hydrophobic interactions and hydrogen bonds with key residues in the active site. While the specific crystal structure of this compound in complex with DHODH is not publicly detailed in the search results, analysis of related inhibitors reveals interactions with residues such as M43, L46, L58, F62, F98, M111, and L359.[6] Hydrogen bonds are often formed with residues like R136 and Y38.[6] The high potency of this compound is likely attributable to a highly optimized set of interactions within this binding pocket.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is important to visualize the relevant biological pathway and the experimental procedures used to characterize its inhibitory effects.
Caption: De novo pyrimidine biosynthesis pathway highlighting the role and inhibition of DHODH.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual binding mode of a novel series of DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dhodh-IN-22 in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-22 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a promising therapeutic target in malignancies like Acute Myeloid Leukemia (AML).[2][3][4][5] AML cells, in particular, have shown a dependency on this pathway for survival and proliferation.[6][7] Inhibition of DHODH in AML cells has been demonstrated to induce apoptosis (programmed cell death) and cellular differentiation, thereby reducing the leukemic blast population.[3][4][5][8][9] this compound exhibits high potency with a reported IC50 value of 0.3 nM for DHODH inhibition.[1]
These application notes provide a summary of the effects of DHODH inhibition in AML cells and detailed protocols for evaluating the efficacy of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound and other DHODH Inhibitors in AML Cell Lines
| Compound | Target | IC50 (Enzyme Inhibition) | Cell Line | Antiproliferative IC50 | Reference |
| This compound | DHODH | 0.3 nM | MOLM-13 | 0.4 nM | [1] |
| THP-1 | 1.4 nM | [1] | |||
| Isobavachalcone | DHODH | 32.90 µM (AKT1 kinase) | OVCAR-8, PC3 | Not Specified | [3] |
| Emvododstat (PTC299) | DHODH | Not Specified | Multiple Leukemia Lines | 5.8 to 28.1 nM | [8] |
| RP7214 | DHODH | 7.8 nM | U937, HL-60, MV411, THP-1 | 2-3.2 µM | [10] |
| Brequinar | DHODH | Not Specified | T-ALL cell lines | Nanomolar range | [6] |
Table 2: In Vivo Activity of this compound
| Compound | Model | Dosing | Effect | Reference |
| This compound | MOLM-13 Xenograft (Mice) | 1.9, 3.75, 7.5 mg/kg; PO; QD for 5 days | 71%, 76%, and 79% Tumor Growth Inhibition (TGI), respectively. No significant impact on body weight. | [1] |
Signaling Pathway
The inhibition of DHODH by compounds like this compound disrupts the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[2] This pyrimidine starvation has been shown to trigger a cascade of events in AML cells, leading to cell cycle arrest, apoptosis, and differentiation.[8][11] A key downstream effect is the downregulation of the MYC oncogene, a critical regulator of cell proliferation and differentiation.[3][4] The reduction in MYC protein levels leads to an increase in the expression of p21, a cell cycle inhibitor.[3]
Caption: DHODH inhibition by this compound disrupts pyrimidine synthesis, leading to MYC downregulation, p21 upregulation, and ultimately apoptosis and differentiation in AML cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on AML cells. These are based on established methodologies for other DHODH inhibitors.[3][12][13]
Experimental Workflow
Caption: A general workflow for the preclinical evaluation of this compound in AML, from in vitro characterization to in vivo efficacy studies.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the antiproliferative effect of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, THP-1, HL60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo)
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from sub-nanomolar to micromolar to determine the IC50 value. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
For MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed AML cells in 6-well plates at a density of 1 x 10^6 cells per well.
-
Treat the cells with various concentrations of this compound (e.g., 1x, 5x, 10x of the IC50) and a vehicle control for 48-72 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Differentiation Assay (Flow Cytometry)
Objective: To assess the ability of this compound to induce myeloid differentiation in AML cells.
Materials:
-
AML cells (e.g., HL60, THP-1)
-
6-well plates
-
This compound
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)
-
Flow cytometer
Protocol:
-
Seed AML cells in 6-well plates and treat with this compound at various concentrations for 72-96 hours.
-
Harvest the cells and wash with cold PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of staining buffer and add the fluorescently labeled antibodies (e.g., anti-CD11b-PE, anti-CD14-APC).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
Resuspend the cells in 500 µL of staining buffer for flow cytometry analysis.
-
Analyze the expression of CD11b and CD14. An increase in the percentage of CD11b+ or CD14+ cells indicates myeloid differentiation.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
AML cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-MYC, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat AML cells with this compound for the desired time points (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 6. ashpublications.org [ashpublications.org]
- 7. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 8. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 9. haematologica.org [haematologica.org]
- 10. rhizen.com [rhizen.com]
- 11. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays of Dhodh-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-22 is a highly potent, selective, and orally bioavailable inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][3][4] This pathway is particularly vital for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for various diseases, including acute myeloid leukemia (AML).[1][3][5] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and a halt in proliferation.[2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound and other common DHODH inhibitors for comparative purposes.
| Compound | Target | IC50 (Enzyme Assay) | Cell Line | IC50 (Cell-based Assay) |
| This compound | Human DHODH | 0.3 nM [1] | MOLM-13 | 0.4 nM [1] |
| THP-1 | 1.4 nM [1] | |||
| Brequinar | Human DHODH | ~10 nM[6] | A-375 | 0.59 µM[7] |
| Teriflunomide | Human DHODH | ~600 nM[7] | MDA-MB-468 | 31.36 µM (96h)[7] |
| BAY 2402234 | Human DHODH | 1.2 nM[7] | MOLM-13 | 0.08 - 8.2 nM[7] |
Signaling Pathway
DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, located on the inner mitochondrial membrane.[8][9] It catalyzes the oxidation of dihydroorotate (DHO) to orotate.[9][10] This reaction is coupled to the electron transport chain. The inhibition of DHODH by compounds like this compound leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibiting cell proliferation.[3][8]
Caption: De Novo Pyrimidine Biosynthesis and DHODH Inhibition.
Experimental Protocols
DHODH Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human DHODH.[6] The activity is monitored by the reduction of a chromogenic or fluorogenic substrate.[6]
Workflow:
Caption: Workflow for DHODH Enzyme Inhibition Assay.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[5][6]
-
Substrate: L-dihydroorotic acid (DHO)[5]
-
Electron Acceptor: 2,6-dichloroindophenol (B1210591) (DCIP) or Coenzyme Q10[5]
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and the electron acceptor in each well of a 96-well plate.[5]
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.[5]
-
Pre-incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[5][6]
-
Initiate the enzymatic reaction by adding the substrate, L-dihydroorotic acid.[5]
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.[6]
-
Calculate the percentage of enzyme inhibition relative to the DMSO control and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[6]
Cell Proliferation Assay (e.g., in AML Cell Lines)
This assay assesses the effect of this compound on the proliferation of cancer cell lines, such as those for acute myeloid leukemia (e.g., THP-1, MOLM-13).[1][5]
Workflow:
Caption: Workflow for Cell Proliferation Assay.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5]
-
This compound dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)[5]
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the AML cells into 96-well plates at a predetermined density.[5]
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.[5]
-
Incubate the plates for a specified period (e.g., 48-96 hours) under standard cell culture conditions.[5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[5]
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[7]
Uridine (B1682114) Rescue Assay
This functional assay is crucial to confirm that the observed anti-proliferative effect of this compound is specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway.[2] Supplementing the culture medium with uridine allows cells to bypass the DHODH-dependent pathway via the pyrimidine salvage pathway, thereby "rescuing" them from the effects of the inhibitor.[2]
Procedure:
-
Follow the protocol for the Cell Proliferation Assay.
-
Prepare parallel sets of plates. In one set, treat the cells with serial dilutions of this compound as described.
-
In the second set, treat the cells with the same serial dilutions of this compound in a medium supplemented with uridine (e.g., 100 µM).[7]
-
After incubation, assess cell viability in both sets of plates.
-
A rightward shift in the IC50 curve in the presence of uridine indicates an on-target effect.[2]
Target Engagement - Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly verify the engagement of this compound with DHODH within a cellular environment.[2][4] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Procedure:
-
Treat cultured cells with either a vehicle (DMSO) or this compound at the desired concentration for a specified time.[2]
-
Harvest the cells, wash, and resuspend them in a suitable buffer.[2]
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.[2]
-
Heat the samples across a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes), followed by cooling.[2]
-
Lyse the cells to release proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[4]
-
Analyze the amount of soluble DHODH in the supernatant at each temperature using a method such as Western blotting or ELISA.[4]
-
Plot the amount of soluble DHODH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dhodh-IN-22 THP-1 Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3][4] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their demand for nucleotides.[1][4] DHODH has therefore emerged as a promising therapeutic target in oncology.[1][2] Dhodh-IN-22 is a potent and selective inhibitor of DHODH. By blocking DHODH, this compound depletes the pyrimidine pool, leading to cell cycle arrest and inhibition of proliferation in cancer cells.[1][3] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound on the human monocytic leukemia cell line, THP-1, using a colorimetric MTT assay.
Mechanism of Action: DHODH Inhibition
This compound inhibits the fourth enzymatic step in the de novo pyrimidine synthesis pathway, which is catalyzed by DHODH. This enzyme, located in the inner mitochondrial membrane, converts dihydroorotate to orotate.[1][4][5] Inhibition of DHODH leads to a reduction in the synthesis of uridine (B1682114) monophosphate (UMP), a crucial precursor for all other pyrimidines.[3][5] The resulting pyrimidine starvation disrupts DNA and RNA synthesis, ultimately leading to a halt in cell proliferation and, in some cases, apoptosis.[1]
Data Summary
The anti-proliferative activity of this compound on THP-1 cells is typically assessed by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative data obtained from an MTT assay after 72 hours of treatment with this compound.
| Concentration of this compound (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 10 | 75.8 ± 6.2 |
| 50 | 51.2 ± 3.8 |
| 100 | 28.7 ± 4.1 |
| 500 | 10.5 ± 2.5 |
| 1000 | 5.1 ± 1.9 |
IC50 Value: Approximately 50 nM
Experimental Protocols
1. THP-1 Cell Culture and Maintenance
THP-1 cells are a human monocytic cell line derived from a patient with acute monocytic leukemia.[6] They are grown in suspension culture.
-
Complete Growth Medium:
-
Culture Conditions:
-
Cryopreservation:
-
Thawing Frozen Cells:
2. THP-1 Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[11]
-
Materials:
-
THP-1 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Protocol:
-
Seed THP-1 cells into a 96-well plate at a density of 4x10^4 cells per well in 100 µL of complete growth medium.[12]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium containing the same concentration of DMSO used for the highest drug concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the THP-1 cell proliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanopartikel.info [nanopartikel.info]
- 7. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 8. elabscience.com [elabscience.com]
- 9. bowdish.ca [bowdish.ca]
- 10. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. nanopartikel.info [nanopartikel.info]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of DHODH Inhibitors in NSG Mice
Disclaimer: As of the current date, specific in vivo studies for a compound designated "Dhodh-IN-22" in NSG mice are not extensively available in public literature. The following application notes and protocols are representative examples derived from studies with other well-characterized Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, such as Brequinar and Leflunomide. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for any novel DHODH inhibitor in their specific mouse model.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it a promising target in oncology.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies of DHODH inhibitors in NOD scid gamma (NSG) mice, a severely immunodeficient strain ideal for xenograft models.
Mechanism of Action of DHODH Inhibitors
DHODH inhibitors block the conversion of dihydroorotate to orotate, a crucial step in the synthesis of uridine (B1682114) monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides.[2] Rapidly proliferating cancer cells are highly dependent on the de novo pathway for pyrimidine synthesis, making them particularly vulnerable to DHODH inhibition.[3] The resulting pyrimidine starvation leads to several downstream effects, including:
-
Cell Cycle Arrest: Depletion of pyrimidines often results in an S-phase cell cycle arrest.
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.
-
Modulation of Signaling Pathways: DHODH inhibition has been shown to activate the p53 tumor suppressor pathway and downregulate the MYC oncogene.
Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition.
Quantitative Data from In Vivo Studies
The following table summarizes representative quantitative data from in vivo studies of DHODH inhibitors in various mouse models.
| DHODH Inhibitor | Cancer Model | Mouse Strain | Dosing Schedule | Key Results | Citation |
| Brequinar | Non-Hodgkin's Lymphoma (Daudi or SU-DHL-2 cells) | B-NSG | 50 mg/kg, daily, IP for 10 days | Significant inhibition of tumor growth and reduction in tumor weight compared to vehicle control. | [3] |
| Brequinar | Colon Carcinoma (HCT 116 cells) | NSG | Daily treatment (5 days on, 2 days off) | Combination with Dipyridamole (ENT1/2 inhibitor) showed a synergistic anti-cancer effect. | [2] |
| (R)-HZ00 | Melanoma (ARN8 cells) | Xenograft | 150 mg/kg (R)-HZ00 + 100 mg/kg Nutlin-3 | Significant inhibition of tumor growth with the combination therapy compared to single agents. | [4] |
| Leflunomide | Colon Carcinoma | Nude Mice | 35 mg/kg, daily, oral | Significant reduction in tumor volume and tumor weight compared to the control group. | [5] |
Experimental Protocols
In Vivo Xenograft Efficacy Study in NSG Mice
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DHODH inhibitor in an NSG mouse xenograft model.
1. Materials
-
Immunocompromised mice (e.g., NSG mice, 6-8 weeks old)
-
Human cancer cell line for implantation (e.g., HCT 116, Daudi)
-
DHODH Inhibitor (formulated for in vivo use)
-
Vehicle solution (e.g., 0.5% methylcellulose)[6]
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Animal housing and monitoring equipment
2. Experimental Workflow
3. Detailed Steps
-
Cell Culture and Preparation:
-
Culture the chosen human cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a sterile solution (e.g., PBS or media). A cell suspension mixed 1:1 with Matrigel can improve tumor take rate.
-
Ensure cell viability is >90%.
-
-
Animal Acclimation:
-
Acclimate the NSG mice to the animal facility for at least one week prior to the start of the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the DHODH inhibitor or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal or oral administration).[6]
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a fixed time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Safety and Handling
Standard laboratory safety procedures should be followed when handling DHODH inhibitors and working with animals. This includes the use of personal protective equipment (PPE) and adherence to all institutional and national guidelines for animal welfare.
References
- 1. benchchem.com [benchchem.com]
- 2. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Leflunomide reduces the angiogenesis score and tumor growth of subcutaneously implanted colon carcinoma cells in the mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Dhodh-IN-22 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Dhodh-IN-22, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in various animal models. The protocols outlined below are based on established methodologies for DHODH inhibitors and specific data available for this compound.
Mechanism of Action
This compound is a potent, selective, and orally active inhibitor of dihydroorotate dehydrogenase (DHODH), with an IC50 value of 0.3 nM.[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][3] By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of the pyrimidine nucleotide pool. This, in turn, results in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells that are highly dependent on de novo pyrimidine synthesis.[2][3]
Signaling Pathway of DHODH Inhibition
The inhibition of DHODH by this compound directly impacts the pyrimidine synthesis pathway, which is crucial for cell proliferation.
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
Quantitative Data Summary
The following tables summarize the in vivo dosage, administration, and pharmacokinetic parameters of this compound in animal models.
Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Cell Line | Dosage (mg/kg) | Route | Schedule | Duration | Key Findings | Reference |
| NSG Mice | MOLM-13 | 1.9, 3.75, 7.5 | PO | QD | 5 days | Significant tumor growth inhibition (ΔTGI% of 71, 76, and 79% respectively) with no significant impact on body weight.[1] | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice and Rats
| Species | Dose (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Mouse | 2 | IV | - | - | - | - | [2] |
| Mouse | 10 | PO | - | - | - | High | [2] |
| Rat | 2 | IV | - | - | - | - | [2] |
| Rat | 10 | PO | - | - | - | High | [2] |
Note: Specific values for T½, Cmax, and AUC were not publicly available in the cited source, but the study reported low clearance and high oral bioavailability in both species.[1]
Experimental Protocols
The following protocols provide detailed methodologies for in vivo efficacy and pharmacokinetic studies of this compound.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo efficacy study of this compound.
Materials:
-
This compound
-
Vehicle (e.g., proprietary lipid-based formulation, 0.5% methylcellulose)[2][4]
-
MOLM-13 human acute myeloid leukemia cells
-
Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old[2]
-
Sterile PBS
-
Matrigel (optional)
-
Oral gavage needles[5]
-
Calipers
-
Animal balance
Protocol:
-
Cell Culture and Implantation:
-
Culture MOLM-13 cells according to standard protocols.
-
Harvest and resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[3]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[2]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. For oral administration, a lipid-based formulation or a suspension in 0.5% methylcellulose (B11928114) is commonly used for DHODH inhibitors.[2][4] The final concentration should be calculated based on the desired dosage and an administration volume of 10 mL/kg.
-
Administer this compound orally via gavage at doses of 1.9, 3.75, and 7.5 mg/kg, once daily (QD) for 5 consecutive days.[1] The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Monitor animal health and record body weight 2-3 times per week. A body weight loss of over 15-20% may necessitate euthanasia.[2]
-
Continue to measure tumor volume throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Excise, weigh, and photograph the tumors. Tissues can be collected for further analysis (e.g., histology, Western blotting).[3]
-
Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in mice.
References
Application Notes and Protocols for Preparing Dhodh-IN-22 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-22 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[2][3] By inhibiting DHODH, this compound disrupts pyrimidine synthesis, leading to the suppression of cell proliferation, particularly in rapidly dividing cells such as those found in acute myelogenous leukemia (AML).[1][2] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) for use in various research applications.
Data Presentation
A summary of the key quantitative data for this compound and recommended handling parameters is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 548.88 g/mol | [1] |
| IC50 (Potency) | 0.3 nM | [1] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [4][5] |
| Typical Stock Concentration | 10 mM | [6] |
| Storage Temperature | -20°C or -80°C | [5][6][7] |
| Storage Conditions | Protect from light and moisture | [4][6] |
| Final DMSO in Assay | < 0.1% - 0.5% (v/v) | [6][7][8] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, single-use aliquot tubes (e.g., 0.5 mL or 0.2 mL PCR tubes)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Calculate the Required Mass of this compound:
-
Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For a 10 mM stock solution in 1 mL: Mass (mg) = 0.010 mol/L x 0.001 L x 548.88 g/mol x 1000 mg/g = 5.49 mg
-
-
Weighing the this compound Powder:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 5.49 mg of the this compound powder into the tared microcentrifuge tube.
-
-
Dissolving in Anhydrous DMSO:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[4]
-
Cap the tube securely and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming up to 40°C can also aid dissolution, but avoid excessive heat.[5]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled tubes.[5][6][7]
-
Label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light, for long-term stability.[5][6][7]
-
Protocol for Preparing Working Solutions
To avoid precipitation of the inhibitor in aqueous solutions, it is recommended to perform serial dilutions in DMSO before the final dilution into your aqueous experimental medium (e.g., cell culture media, buffer).[4][7]
-
Serial Dilution in DMSO:
-
Perform initial dilutions of your 10 mM stock solution in anhydrous DMSO to get closer to your final desired working concentration.
-
-
Final Dilution in Aqueous Medium:
-
Add the final diluted DMSO sample to your buffer or incubation medium.
-
Ensure the final concentration of DMSO in your assay is kept to a minimum (ideally below 0.1%) to avoid solvent-induced toxicity or artifacts.[4][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the de novo pyrimidine synthesis pathway.
Experimental Workflow for Stock Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for Dhodh-IN-22 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-22 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[2][3] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, making them particularly susceptible to the inhibition of this pathway.[2][4] Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which in turn can induce cell cycle arrest, apoptosis, and ferroptosis, thereby halting cell proliferation.[2][5] These characteristics make DHODH inhibitors like this compound promising candidates for therapeutic development, particularly in oncology.[3][4]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability using standard in vitro assays. The included methodologies are fundamental for determining the cytotoxic and cytostatic effects of the compound, which is a critical step in preclinical drug development.[6][7]
Mechanism of Action
DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[2][4] This reaction is coupled to the mitochondrial electron transport chain.[8] By inhibiting DHODH, this compound blocks the synthesis of orotate, a precursor for uridine (B1682114) monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides necessary for DNA and RNA synthesis.[3][8] The resulting pyrimidine starvation disrupts cellular processes that are highly dependent on nucleotide availability, such as DNA replication and transcription, ultimately leading to decreased cell viability and proliferation in rapidly dividing cells.[9][10]
Data Presentation
The quantitative data generated from the cell viability assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a compound.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 72 | 0.4[1] |
| THP-1 | Acute Monocytic Leukemia | 72 | 1.4[1] |
| User-defined | |||
| User-defined |
Note: The IC50 values for MOLM-13 and THP-1 cells are provided as reference points.[1] Researchers should determine the IC50 for their specific cell lines of interest.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the effect of this compound. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MOLM-13, THP-1)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment (for adherent cells) or stabilization.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the equivalent concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity. Viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.
Materials:
-
Cell suspension treated with this compound
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Treatment: Culture cells in appropriate flasks or plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells and resuspend them in phosphate-buffered saline (PBS) or serum-free medium to create a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[12]
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[12]
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay identifies cells in different stages of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate) kit with Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Flow Cytometry Analysis Following Dhodh-IN-22 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cellular responses to Dhodh-IN-22, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[1] Inhibition of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, disrupts DNA and RNA synthesis, leading to various cellular outcomes such as cell cycle arrest, apoptosis, and differentiation, particularly in rapidly proliferating cancer cells.[2] Flow cytometry is an indispensable tool for quantifying these effects at a single-cell level.
Mechanism of Action
This compound targets DHODH, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines.[2] By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidines necessary for nucleic acid synthesis.[2] This disruption of nucleotide metabolism triggers several downstream cellular events that can be effectively monitored using flow cytometry.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from flow cytometry experiments investigating the effects of this compound.
Table 1: Cell Cycle Analysis of Cells Treated with this compound
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 2: Apoptosis Analysis of Cells Treated with this compound
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 3: Cell Differentiation Marker Expression in Cells Treated with this compound
| Treatment Group | Concentration (nM) | Marker 1 (% Positive) | Marker 1 (MFI) | Marker 2 (% Positive) | Marker 2 (MFI) |
| Vehicle Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
Cell Harvesting: Harvest adherent cells using trypsinization or a cell scraper. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[2]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.[2]
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[2]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission at approximately 610 nm. Use a linear scale for the DNA content histogram.[2]
-
Data Analysis: Gate on single cells and analyze the cell cycle distribution using appropriate software.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use a 488 nm laser for excitation and collect FITC emission at ~530 nm and PI emission at ~610 nm.[2]
-
Data Analysis: Create a quadrant plot of Annexin V versus PI to quantify the different cell populations.[3]
Protocol 3: Analysis of Cell Differentiation Markers
This protocol is for detecting changes in the expression of cell surface proteins, which can indicate cellular differentiation.[4][5]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Fluorochrome-conjugated primary antibodies against differentiation markers (e.g., CD11b, CD14)
-
Isotype control antibodies
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer.
-
Staining: Resuspend the cells in 100 µL of Staining Buffer and add the recommended amount of the fluorochrome-conjugated primary antibody. In a separate tube, add the corresponding isotype control.
-
Incubation: Incubate for 30 minutes on ice or at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Staining Buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Staining Buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochrome.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
Pharmacokinetics of Dhodh-IN-22 in Mice: Application Notes and Protocols
Information regarding the specific compound "Dhodh-IN-22" is not available in the public domain. The following information is based on published data for other representative Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors investigated in murine models and serves as a general guideline for researchers in the field.
This document provides a comprehensive overview of the typical pharmacokinetic properties and experimental protocols for evaluating DHODH inhibitors in mice, aimed at researchers, scientists, and drug development professionals. The methodologies and data presentation formats are based on studies of compounds such as Genz-667348, emvododstat, and brequinar (B1684385) sodium.
Introduction to DHODH and its Inhibitors
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components. Unlike humans, some pathogens like Plasmodium falciparum are entirely dependent on this pathway, making DHODH an attractive therapeutic target.[1][2] Several DHODH inhibitors have been investigated for their potential in treating diseases such as malaria, cancer, and autoimmune disorders.[3][4] Understanding the pharmacokinetic profile of these inhibitors in preclinical models like mice is crucial for their development.
In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Properties
Before in vivo studies, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DHODH inhibitors are typically characterized in vitro. These studies provide initial insights into the compound's drug-like properties.
Table 1: Representative In Vitro DMPK Profile of DHODH Inhibitors
| Parameter | Description | Typical Value Range |
| Solubility | Aqueous solubility at a specific pH. | 30–50 µg/mL |
| Permeability | Ability to cross biological membranes (e.g., PAMPA). | >30 × 10⁻⁶ cm/sec |
| CLogP | Computed partition coefficient, an indicator of hydrophobicity. | 3–5 |
| Microsomal Intrinsic Clearance (Clint) | Rate of metabolism by liver microsomes. | Moderate to Good |
| Hepatocyte Intrinsic Clearance (Clint) | Rate of metabolism by primary liver cells. | Moderate to Good |
| CYP450 Inhibition (IC50) | Concentration causing 50% inhibition of specific cytochrome P450 enzymes. | Varies; potential for inhibition of specific isoforms like 2D6 and 2C9. |
| hERG Inhibition (IC50) | Concentration causing 50% inhibition of the hERG potassium channel, an indicator of cardiotoxicity risk. | Varies; some compounds may show inhibition at lower micromolar concentrations. |
Note: The values presented are representative and can vary significantly between different DHODH inhibitors. Data adapted from a study on Genz-667348.[1]
In Vivo Pharmacokinetics in Mice
In vivo studies in mice are essential to understand how a DHODH inhibitor is absorbed, distributed, metabolized, and eliminated in a whole-organism setting.
Experimental Protocols
-
Species: Mouse (specific strains such as CD-1, C57BL/6, or NOD-scid are commonly used).
-
Health Status: Healthy, specific-pathogen-free animals are used for pharmacokinetic studies. For efficacy studies, relevant disease models are employed (e.g., P. berghei-infected mice for anti-malarial studies).
-
Formulation: The compound is typically formulated in a vehicle suitable for the chosen administration route. Common vehicles include 40% DMSO–30% PEG-400 in PBS or similar compositions.[3]
-
Routes of Administration:
-
Oral (PO): Administered by oral gavage. This is a common route for assessing oral bioavailability.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.[3]
-
Intravenous (IV): Administered via a vein (e.g., tail vein) to determine parameters like clearance and volume of distribution, assuming 100% bioavailability.
-
-
Dosing Regimen: Can be single-dose or multiple-dose (e.g., twice-daily dosing). Doses can range from 10 mg/kg to 200 mg/kg depending on the compound's potency and tolerability.[1]
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying the concentration of the drug and its metabolites in plasma.
-
Sample Preparation: Plasma samples typically undergo protein precipitation followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the drug concentration in the unknown samples.
Pharmacokinetic Parameters
The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters for DHODH Inhibitors in Mice
| Parameter | Description | Representative Value |
| Tmax (h) | Time to reach maximum plasma concentration. | 2–5 hours (for oral administration).[5] |
| Cmax (ng/mL or µM) | Maximum observed plasma concentration. | Dose-dependent. |
| AUC (ng·h/mL or µM·h) | Area under the plasma concentration-time curve, representing total drug exposure. | Dose-dependent. |
| t1/2 (h) | Elimination half-life. | Varies depending on the compound. |
| Bioavailability (%) | The fraction of an orally administered dose that reaches systemic circulation. | Varies. |
Note: These values are generalized from studies on compounds like emvododstat.[5]
Metabolism
The metabolic fate of a DHODH inhibitor is a critical aspect of its pharmacokinetic profile.
-
Major Metabolic Pathways: O-demethylation followed by glucuronidation is a common metabolic pathway for some DHODH inhibitors.[5]
-
CYP450 Involvement: Cytochrome P450 enzymes such as CYP2C8, 2C19, 2D6, and 3A4 can be involved in the metabolism of these compounds.[5]
-
Metabolite Activity: It is important to assess the pharmacological activity and plasma exposure of major metabolites, as they can contribute to both efficacy and toxicity. For instance, the O-desmethyl metabolite of emvododstat has been studied.[5]
Visualized Workflows and Pathways
Experimental Workflow for Mouse Pharmacokinetic Study
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 5. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dhodh-IN-22 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhodh-IN-22. The information is designed to address common challenges related to the solubility and stability of this potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active small molecule inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH) with an IC50 value of 0.3 nM.[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines and subsequently inhibiting the proliferation of rapidly dividing cells, such as those found in acute myelogenous leukemia (AML).[1]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C or -80°C. Once a stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should also be stored at -20°C or -80°C. Always protect the compound and its solutions from light.
Q3: What are the recommended solvents for dissolving this compound?
Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation of small molecule inhibitors in aqueous media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many organic compounds, may have limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The concentration of this compound in your final working solution may exceed its solubility limit in the medium.
-
Insufficient Mixing: Inadequate vortexing or mixing when diluting the DMSO stock solution into the aqueous medium can lead to localized high concentrations and precipitation.
-
pH of the Medium: The pH of your culture medium can influence the solubility of the compound.
To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Final Concentration: Perform a dose-response curve to determine the lowest effective concentration.
-
Improve Dilution Technique: When preparing your working solution, add the DMSO stock drop-wise to the culture medium while vortexing to ensure rapid and thorough mixing.
-
Use a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-80) can help to maintain the solubility of the compound in aqueous solutions. However, this should be tested for its effects on your specific cell line.
-
Prepare Fresh Solutions: Always prepare fresh dilutions from your stock solution for each experiment.
Q5: How can I confirm that the observed cellular effects are due to the inhibition of DHODH?
A5: A uridine (B1682114) rescue experiment is a standard method to verify the on-target activity of a DHODH inhibitor. Since DHODH is essential for de novo pyrimidine synthesis, its inhibition can be bypassed by supplying cells with an external source of uridine, which can be utilized through the pyrimidine salvage pathway. If the addition of uridine to the cell culture medium reverses or mitigates the effects of this compound (e.g., decreased cell viability), it strongly indicates that the observed phenotype is a result of DHODH inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions from the solid powder. Aliquot stock solutions to minimize freeze-thaw cycles. Protect all solutions from light. |
| Precipitation in Media | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, refer to the troubleshooting steps in FAQ Q4 . |
| Cell Line Resistance | Some cell lines may have a more active pyrimidine salvage pathway, making them less dependent on the de novo synthesis pathway. Consider using cell lines known to be sensitive to DHODH inhibitors or performing a uridine rescue experiment to confirm on-target activity. |
| Incorrect Dosage | Perform a thorough dose-response experiment to determine the optimal working concentration for your specific cell line and assay conditions. |
Issue 2: Variability in Experimental Results
| Possible Cause | Recommended Solution |
| Inconsistent Compound Handling | Standardize the protocol for preparing, storing, and handling this compound solutions. Ensure all users follow the same procedure. |
| Variations in Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations across all experiments. Authenticate cell lines regularly. |
| Presence of Uridine in Serum | Fetal Bovine Serum (FBS) contains uridine, which can counteract the effects of DHODH inhibitors. If high variability is observed, consider using dialyzed FBS to reduce the concentration of exogenous uridine. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of this compound and the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: A general experimental workflow for assessing the efficacy of this compound in cell-based assays.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
Technical Support Center: Optimizing Dhodh-IN-22 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro use of Dhodh-IN-22, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication.[2][3][4] By inhibiting DHODH, this compound depletes the pyrimidine pool, leading to cell cycle arrest and inhibition of cell proliferation, particularly in rapidly dividing cells like cancer cells.[2][5][6]
Q2: What is the reported in vitro potency (IC50) of this compound?
A2: this compound has a very potent enzymatic inhibitory activity with a reported IC50 value of 0.3 nM against the purified human DHODH enzyme.[1] Its anti-proliferative IC50 values in cell-based assays are also in the low nanomolar range. For example, the IC50 is 0.4 nM in MOLM-13 cells and 1.4 nM in THP-1 cells.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage are crucial for consistent results.
-
Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is highly recommended to use anhydrous, high-purity DMSO to ensure maximum solubility.[2]
-
Concentration: A common stock solution concentration is 10 mM in 100% DMSO.[2][7]
-
Preparation: To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[2]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage or -80°C for long-term storage to maintain stability. Avoid repeated freeze-thaw cycles.[2][7]
Q4: What is a good starting concentration range for my in vitro experiments?
A4: For a potent compound like this compound with known low nanomolar IC50 values, it is recommended to start with a broad concentration range spanning several orders of magnitude to determine the optimal concentration for your specific cell line and assay. A typical starting range would be from 0.1 nM to 1 µM.[7]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or reduced efficacy.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound is hydrophobic and may precipitate when diluted from a DMSO stock into aqueous media.[8] 1. Lower Final Concentration: Try performing serial dilutions to determine the maximum soluble concentration in your specific medium.[8] 2. Pre-warmed Media: Perform the final dilution into media that has been pre-warmed to 37°C. 3. Sonication: Briefly sonicate the diluted solution in a water bath to help disperse the compound.[8] 4. Serum Presence: The presence of serum in cell culture media can help stabilize the compound and prevent precipitation.[8] |
| High Cell Density | At high cell densities, the demand for pyrimidines increases, and cell-cell interactions can influence drug sensitivity, potentially requiring higher inhibitor concentrations.[2] 1. Optimize Seeding Density: Determine the optimal cell seeding density that allows for logarithmic growth throughout the assay without reaching confluency.[2] 2. Consistent Seeding: Ensure consistent cell seeding density across all wells and experiments.[2] |
| Reagent Quality | The quality of reagents, such as the inhibitor lot or serum, can vary. 1. New Lot Validation: When using a new lot of this compound or serum, perform a validation experiment to compare its performance against the previous lot.[2] 2. Meticulous Records: Keep detailed records of the lot numbers for all reagents used.[2] |
| Pyrimidine Salvage Pathway | Cells can utilize the pyrimidine salvage pathway to bypass the effects of DHODH inhibition, especially in vivo.[9] For in vitro experiments, ensure the media used does not contain high levels of pyrimidines that could interfere with the assay. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Variability in the preparation of working solutions can lead to inconsistent results. 1. Fresh Solutions: Prepare fresh working solutions for each experiment from the frozen stock.[8] 2. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.[8] |
| Variable Incubation Times | The duration of inhibitor exposure can significantly impact the observed effect. 1. Standardize Incubation Time: Use a consistent incubation time for all experiments (e.g., 48 or 72 hours for cell viability assays).[7] |
| Solvent Effects | High concentrations of DMSO can be toxic to cells. 1. Limit Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%, and preferably 0.2% or lower.[10] 2. Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Cell Line/Assay Condition | IC50 Value | Reference |
| DHODH Enzyme | In vitro enzymatic assay | 0.3 nM | [1] |
| Proliferation | MOLM-13 (AML) | 0.4 nM | [1] |
| Proliferation | THP-1 (AML) | 1.4 nM | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., from 2 µM to 0.2 nM for a final concentration range of 1 µM to 0.1 nM).
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[11]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Protocol 2: Western Blotting for Downstream Effects
This protocol can be used to assess the impact of this compound on proteins involved in cell cycle or apoptosis.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a protein of interest (e.g., p53, c-Myc) overnight at 4°C.[2][13]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
Visual Guides
Caption: Mechanism of this compound action via DHODH inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bioivt.com [bioivt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dhodh-IN-22 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with Dhodh-IN-22 precipitation in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Rapid Solvent Exchange | Adding a highly concentrated DMSO stock directly to a large volume of aqueous media causes the compound to "crash out" of solution. | Perform a stepwise dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium or PBS. Then, add this intermediate dilution to the final volume of media. |
| Inadequate Mixing | Localized high concentrations of the inhibitor can form and precipitate before it is evenly dispersed. | Add the this compound solution dropwise to the media while gently swirling or vortexing to ensure rapid and thorough mixing. |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[1] |
Issue: this compound Precipitates Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may have limited stability in aqueous solutions at 37°C over extended periods. | Prepare fresh this compound-containing media for each experiment and for media changes during long-term cultures. For some less stable compounds, refreshing the media every 48-72 hours may be necessary. |
| Interaction with Media Components | Components in the media, such as salts or proteins, may interact with this compound over time, leading to the formation of insoluble complexes. | If using serum-free media, consider the potential for interactions with specific supplements. The presence of serum can sometimes help to stabilize hydrophobic compounds. |
| Evaporation | Evaporation of media from culture plates can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing tape for long-term experiments. |
| pH Shift | Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound, meaning it has low solubility in water-based solutions like cell culture media. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) for storage, and the rapid change in solvent environment when diluted into aqueous media can cause it to precipitate.
Q2: What is the recommended solvent and storage condition for this compound?
Q3: How can I prepare a working solution of this compound in my cell culture media?
A3: To minimize precipitation, a stepwise dilution method is recommended. First, prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Then, create an intermediate dilution by adding a small volume of the stock solution to pre-warmed (37°C) cell culture medium. Finally, add this intermediate dilution to the final volume of your culture medium to reach the desired working concentration. Always add the inhibitor solution to the media while gently mixing.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO varies between cell lines, but a final concentration of 0.5% (v/v) or less is generally considered safe for most cells.[2] It is crucial to include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.
Q5: Can the presence of serum in the media affect this compound solubility?
A5: Yes, serum contains proteins like albumin that can bind to hydrophobic compounds, which can help to increase their apparent solubility and prevent precipitation. If you are observing precipitation in serum-free media, the presence of serum may help to alleviate the issue.
Q6: I see a precipitate in my media after adding this compound. Can I still use it for my experiment?
A6: It is not recommended to use media with a visible precipitate. The presence of a precipitate means the actual concentration of the dissolved inhibitor is unknown and will likely be lower than intended, leading to inaccurate and irreproducible results. The precipitate itself could also have confounding effects on the cells.
Q7: How can I confirm that the observed cellular effects are due to DHODH inhibition?
A7: A rescue experiment can be performed to confirm on-target activity. Since this compound inhibits the de novo synthesis of pyrimidines, its effects can be reversed by providing cells with an external source of pyrimidines. Supplementing the culture medium with uridine (B1682114) can bypass the enzymatic block and rescue the cells from the effects of DHODH inhibition.[3]
Data Presentation
Table 1: Solubility and Storage Recommendations for DHODH Inhibitors
| Parameter | This compound (Recommended Practice) | Dhodh-IN-16 (Reference) | BAY-2402234 (Reference) |
| Primary Solvent | Anhydrous DMSO | Anhydrous DMSO | Anhydrous DMSO |
| DMSO Solubility | High (exact value not published) | Up to 100 mg/mL | 125 mg/mL |
| Aqueous Solubility | Low | Low | Sparingly soluble |
| Powder Storage | -20°C | -20°C (up to 3 years) | -20°C (3 years) |
| DMSO Stock Solution Storage | -80°C (long-term), -20°C (short-term) | -80°C (up to 6 months), -20°C (up to 1 month) | -80°C (2 years), -20°C (1 year) |
Note: Specific quantitative data for this compound solubility and long-term stability are not widely available. The recommendations for this compound are based on best practices for hydrophobic small molecules and data from structurally similar DHODH inhibitors.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO): a. Equilibrate the vial of this compound powder to room temperature before opening. b. Weigh the required amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex or sonicate briefly in a water bath until the powder is completely dissolved. e. Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.
-
Working Solution Preparation (e.g., 10 µM final concentration): a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium (with serum, if applicable) to 37°C. c. Intermediate Dilution (100 µM): In a sterile tube, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media. Gently vortex to mix. d. Final Dilution (10 µM): Add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed media. Mix gently by inverting the tube or swirling the flask. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
Visualizations
Caption: DHODH inhibition by this compound blocks pyrimidine synthesis.
Caption: Troubleshooting workflow for this compound precipitation.
References
Dhodh-IN-22 Off-Target Effects Assessment: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to address potential off-target effects of Dhodh-IN-22, a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. The following information is based on the known characteristics of DHODH inhibitors as a class, as specific public data for this compound is not available.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By blocking DHODH, the inhibitor depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, leading to cell proliferation arrest.[1][2] This mechanism of action is the basis for its investigation in diseases characterized by rapid cell growth, such as cancer and autoimmune disorders.[2]
Q2: I am observing a stronger or different cellular phenotype than expected with this compound. Could this be due to off-target effects?
While this compound is intended to be a specific DHODH inhibitor, it is possible, especially at higher concentrations, for it to interact with other cellular proteins. Unexpected phenotypes, such as rapid cytotoxicity in cell lines not highly dependent on de novo pyrimidine synthesis, or the modulation of signaling pathways unrelated to nucleotide metabolism, could indicate potential off-target activities.[1]
Q3: How can I experimentally confirm that the observed cellular effects are due to on-target DHODH inhibition?
A uridine (B1682114) rescue experiment is the gold standard for confirming on-target DHODH inhibition.[3][4] Supplementing the cell culture medium with uridine allows cells to bypass the enzymatic block in the de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway.[5] If the addition of uridine reverses the phenotypic effects of this compound, it strongly indicates that the observed effects are a result of DHODH inhibition.[3][4][6]
Q4: What are the common approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
Several unbiased, large-scale methods can be employed to identify potential off-target interactions:
-
Kinome Profiling: A kinome scan is a screening assay that tests the ability of a compound to bind to a large panel of kinases. This is a common approach as the ATP-binding pocket of kinases is a frequent site of off-target interactions for small molecule inhibitors.[7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Proteomics-based approaches: Techniques like affinity purification coupled with mass spectrometry can identify proteins that directly interact with the inhibitor.
Troubleshooting Guide
Scenario 1: Unexpected Cytotoxicity in a DHODH-Inhibitor-Resistant Cell Line
-
Observation: You are using a cell line known to be resistant to DHODH inhibitors due to a high reliance on the pyrimidine salvage pathway. However, you observe significant cytotoxicity upon treatment with this compound.
-
Possible Cause: The cytotoxicity may be due to an off-target effect of this compound on a critical cellular kinase or another protein.[1]
-
Troubleshooting Steps:
-
Confirm with Uridine Rescue: First, perform a uridine rescue experiment. If uridine supplementation does not reverse the cytotoxicity, it strongly suggests an off-target mechanism.[1][3]
-
Detailed Dose-Response Analysis: Generate a detailed dose-response curve to determine the IC50 value for the cytotoxic effect. If this IC50 is significantly higher than the reported IC50 for DHODH inhibition, it may point towards an off-target liability.[1]
-
Characterize Cell Death Mechanism: Utilize assays such as flow cytometry with Annexin V/PI staining and cell cycle analysis to understand the nature of the cell death, which can provide clues about the potential off-target pathway being affected.[1]
-
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
-
Observation: The IC50 of this compound in a biochemical assay is significantly lower than its EC50 in a cellular proliferation assay.
-
Possible Cause: This discrepancy can arise from several factors, including poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. It could also indicate that the cellular context influences the inhibitor's activity.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Employ assays to determine the intracellular concentration of this compound.
-
Investigate Efflux Pump Inhibition: Test whether co-treatment with known efflux pump inhibitors alters the cellular potency of this compound.
-
Metabolic Stability Assay: Evaluate the stability of this compound in the presence of liver microsomes or in the cell line of interest to assess its metabolic breakdown.
-
Data Presentation: Hypothetical Off-Target Profiles
The following tables present hypothetical data for this compound to illustrate how off-target effects can be summarized.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Target | IC50 (nM) | % Inhibition @ 1 µM |
| DHODH (On-Target) | 5 | 98% |
| Kinase A | 5,000 | 20% |
| Kinase B | >10,000 | 5% |
| Kinase C | 850 | 65% |
| Kinase D | >10,000 | <5% |
| Kinase E | 2,500 | 40% |
This table illustrates how to compare the potency of an inhibitor against its primary target versus a panel of kinases.
Table 2: Uridine Rescue Experiment Data
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (100 nM) | 45 |
| This compound (100 nM) + Uridine (100 µM) | 95 |
| Off-Target Compound X (1 µM) | 50 |
| Off-Target Compound X (1 µM) + Uridine (100 µM) | 52 |
This table demonstrates how a uridine rescue experiment can differentiate between on-target and off-target effects.
Experimental Protocols
1. Uridine Rescue Assay
-
Objective: To determine if the cellular effects of this compound are due to the inhibition of de novo pyrimidine synthesis.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Prepare a stock solution of uridine (e.g., 100 mM in sterile water or PBS).
-
Treat the cells with the this compound serial dilutions in the presence or absence of a final concentration of 100 µM uridine.
-
Include a vehicle control (e.g., DMSO) and a uridine-only control.
-
Incubate the cells for a period that is sufficient to observe a phenotype (e.g., 72 hours for a proliferation assay).
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT, or cell counting).
-
Plot the dose-response curves for this compound with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates on-target activity.
-
2. KinomeScan® Profiling (General Protocol)
-
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
-
Methodology:
-
This is typically performed as a fee-for-service by specialized vendors.
-
The inhibitor (this compound) is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan® panel).
-
The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Results are typically reported as a percentage of inhibition relative to a control.
-
Follow-up dose-response experiments are then performed for any "hits" (kinases showing significant inhibition) to determine their IC50 values.
-
Visualizations
Caption: Workflow for assessing this compound off-target activity.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Dhodh-IN-22 Uridine Rescue Experiments
Welcome to the technical support center for Dhodh-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on performing and troubleshooting uridine (B1682114) rescue experiments with the potent and selective DHODH inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells that are highly dependent on this pathway.
Q2: What is the purpose of a uridine rescue experiment?
A2: A uridine rescue experiment is a crucial control to verify that the observed cellular effects of this compound are specifically due to its on-target inhibition of DHODH. By supplying exogenous uridine, cells can bypass the inhibited de novo pathway and synthesize necessary pyrimidines via the pyrimidine salvage pathway. A successful rescue, where the addition of uridine reverses the anti-proliferative effects of this compound, provides strong evidence for the inhibitor's specific mechanism of action.
Q3: What are the expected outcomes of a successful uridine rescue experiment?
A3: In a successful experiment, cells treated with this compound alone will show a significant decrease in viability or proliferation. In contrast, cells co-treated with this compound and an adequate concentration of uridine should exhibit viability and proliferation rates similar to that of untreated control cells. This demonstrates that the effects of this compound are due to pyrimidine starvation and can be reversed by replenishing the pyrimidine pool.
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound against the DHODH enzyme and in acute myeloid leukemia (AML) cell lines. The table also includes an expected outcome for a uridine rescue experiment, where the IC50 value would be significantly increased.
| Target/Cell Line | Assay Condition | IC50 Value | Expected IC50 with Uridine Rescue |
| DHODH Enzyme | In vitro enzymatic assay | 0.3 nM | Not Applicable |
| MOLM-13 | Cell proliferation assay | 0.4 nM | > 10 µM (Illustrative) |
| THP-1 | Cell proliferation assay | 1.4 nM | > 10 µM (Illustrative) |
Note: The expected IC50 values with uridine rescue are illustrative and will depend on the specific experimental conditions, including the uridine concentration used.
Experimental Protocols
This section provides a detailed methodology for performing a uridine rescue experiment with this compound using a common AML cell line, MOLM-13.
Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
MOLM-13 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture MOLM-13 cells in complete growth medium, maintaining a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seed MOLM-13 cells at a density of 5,000-10,000 cells per well in 80 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Prepare a set of this compound serial dilutions that also contain a final uridine concentration of 100 µM.
-
Prepare control wells: vehicle control (DMSO), no-treatment control, and a uridine-only control (100 µM).
-
Add 10 µL of the diluted this compound (with or without uridine) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value for this compound with and without uridine.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low efficacy of this compound | Cell line is resistant: The cell line may have a highly active pyrimidine salvage pathway. | Use a cell line known to be sensitive to DHODH inhibitors (e.g., MOLM-13). |
| Compound degradation: Improper storage or handling of this compound. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. | |
| Presence of uridine in serum: Standard FBS contains uridine which can interfere with the inhibitor's effect. | Use dialyzed FBS to remove small molecules like uridine. | |
| Uridine rescue is not working | Uridine concentration is too low: Insufficient uridine to overcome the DHODH inhibition. | Titrate the uridine concentration. A common starting point is 100 µM, but it can range from 10 µM to 1 mM. |
| This compound concentration is too high: Excessively high concentrations may lead to off-target effects that cannot be rescued by uridine. | Perform a dose-response experiment to find the optimal concentration of this compound that shows a clear anti-proliferative effect without excessive toxicity. | |
| Timing of uridine addition: The timing of uridine supplementation relative to inhibitor treatment can be critical. | Typically, uridine is added concurrently with this compound. Consider a pre-incubation with uridine for 1-2 hours before adding the inhibitor. | |
| High variability between replicates | Inconsistent cell seeding: Uneven distribution of cells in the wells. | Ensure the cell suspension is homogenous before and during seeding. Use calibrated pipettes. |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outer wells of the 96-well plate for experimental conditions. Fill them with sterile PBS or media. |
Visualizations
Caption: DHODH inhibition by this compound and the uridine rescue mechanism.
troubleshooting inconsistent Dhodh-IN-22 results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Dhodh-IN-22, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments with this compound can arise from several factors, ranging from suboptimal experimental setup to biological variables. This guide provides a structured approach to identifying and resolving common issues.
FAQs: Troubleshooting
Q1: My cells show little to no response to this compound treatment, even at concentrations where an effect is expected.
Possible Causes and Solutions:
-
Uridine (B1682114) in Culture Medium: The presence of uridine in the cell culture medium can rescue cells from the effects of DHODH inhibition by bypassing the de novo pyrimidine (B1678525) synthesis pathway.[1] Standard fetal bovine serum (FBS) contains physiological levels of uridine that can interfere with the inhibitor's efficacy.[1]
-
Cell Line-Specific Resistance: Different cell lines exhibit varying sensitivity to DHODH inhibitors. This can be due to differences in their reliance on the de novo versus the salvage pathway for pyrimidine synthesis.[1]
-
Incorrect Drug Concentration: Errors in calculating dilutions or degradation of the compound can lead to a lower than expected final concentration.
-
Solution: Double-check all calculations for dilutions. Prepare fresh stock solutions of this compound. It is recommended to use newly opened, anhydrous DMSO for preparing stock solutions, as DMSO can absorb water, which may affect the solubility and stability of the compound.[3]
-
-
Compound Precipitation: this compound, if not properly dissolved, can precipitate out of solution, leading to inconsistent concentrations.[1]
Q2: I am observing high variability between replicate wells or experiments.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Variations in cell numbers at the start of the experiment can lead to significant differences in the final readout.
-
Solution: Ensure a homogenous cell suspension before seeding. Optimize your cell seeding density to ensure logarithmic growth throughout the assay without reaching confluency.[3]
-
-
Edge Effects in Multi-well Plates: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile water or media to maintain humidity.
-
-
Reagent and Compound Lot Variability: Different batches of reagents, including this compound, can have slight variations.
-
Solution: Keep meticulous records of the lot numbers for all reagents used in your experiments.[3] When starting a new series of experiments, it is good practice to re-validate the optimal concentration with the new lot.
-
Q3: The observed IC50 value is significantly higher than the reported values.
Possible Causes and Solutions:
-
High Cell Density: At high cell densities, the demand for pyrimidines is increased, and cell-cell interactions can influence drug sensitivity.[3] This can lead to a requirement for higher concentrations of the inhibitor to achieve the same effect.[3]
-
Solution: Perform initial experiments to determine the optimal cell seeding density.[3]
-
-
Presence of Uridine: As mentioned previously, uridine in the medium will increase the apparent IC50 value.
-
Solution: Use dialyzed FBS or uridine-free medium.[1]
-
-
Assay Duration: The incubation time with the inhibitor can influence the IC50 value.
-
Solution: Ensure that the assay duration is consistent with established protocols for your cell type and assay. A time-course experiment may be necessary to determine the optimal endpoint.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Cell Line / Assay Condition | IC50 Value | Reference |
| DHODH | Enzyme Assay | 0.3 nM | [2] |
| Cell Proliferation | MOLM-13 | 0.4 nM | [2] |
| Cell Proliferation | THP-1 | 1.4 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model
| Dosage (Oral, QD for 5 days) | Tumor Growth Inhibition (TGI) | Body Weight Impact | Reference |
| 1.9 mg/kg | 71% | No significant impact | [2] |
| 3.75 mg/kg | 76% | No significant impact | [2] |
| 7.5 mg/kg | 79% | No significant impact | [2] |
Experimental Protocols
Cell-Based Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium (consider using dialyzed FBS). Incubate for 24 hours to allow for cell attachment and recovery.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Tumor Growth Inhibition Study (General Protocol)
This is a general guide and should be optimized for your specific model.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID) for xenograft studies.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., MOLM-13) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[4]
-
Treatment Initiation: When tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Compound Formulation and Administration: Formulate this compound for oral administration, for example, in a suspension of 0.5% methylcellulose.[4] Administer the specified dose daily by oral gavage.[2][4]
-
Monitoring: Monitor tumor volume and body weight throughout the study.[2]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound and the uridine salvage pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: Dhodh-IN-22 and Uridine Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dhodh-IN-22, a potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. A key focus is the critical impact of serum uridine (B1682114) on the inhibitor's efficacy and how to address related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH) with an IC50 value of 0.3 nM.[1] DHODH is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for producing the building blocks of DNA and RNA.[2][3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells that heavily rely on this pathway.[2][4][6] This makes DHODH an attractive therapeutic target.[7]
Q2: What is the "uridine rescue effect" and why is it important?
A2: The "uridine rescue effect" is an experimental confirmation that a DHODH inhibitor's cellular effects are specifically due to pyrimidine starvation.[2][7] Cells can acquire pyrimidines through two main routes: the de novo synthesis pathway (which DHODH inhibitors block) and the pyrimidine salvage pathway.[4][8] The salvage pathway utilizes extracellular uridine.[9] By supplementing the cell culture medium with exogenous uridine, researchers can bypass the DHODH-inhibited step.[2][6][7] If the addition of uridine reverses the cytotoxic or cytostatic effects of this compound (e.g., restores cell viability), it provides strong evidence for an on-target mechanism of action.[2][10]
Q3: How do physiological levels of uridine affect the efficacy of DHODH inhibitors like this compound?
A3: Physiological concentrations of uridine found in human plasma or serum (typically 5–20 µM) can antagonize the action of DHODH inhibitors, constituting an intrinsic mechanism of resistance.[8] Cancer cells can use this circulating uridine via the salvage pathway to bypass the de novo synthesis block, thereby diminishing the inhibitor's anti-proliferative effect.[8][11] Studies have shown that even low concentrations of supplemental uridine (as low as 5 µM) can significantly reduce the growth-inhibitory effects of DHODH inhibitors.[8] This is a critical consideration for both in vitro assays and predicting in vivo efficacy, as early clinical trials with DHODH inhibitors in some cancers may have been hampered by this bypass mechanism.[11][12]
Q4: My cells show resistance to this compound. What are the potential causes?
A4: Resistance to DHODH inhibitors can arise from several factors:
-
High Uridine Levels: The presence of uridine in standard cell culture media, particularly from fetal bovine serum (FBS), is a primary cause.[9][10] The concentration and lot of FBS can lead to experimental variability.[9]
-
Upregulation of the Salvage Pathway: Cancer cells may compensate for the de novo pathway blockade by upregulating the pyrimidine salvage pathway, for instance, by overexpressing key enzymes like uridine-cytidine kinase 2 (UCK2).[13]
-
DHODH Gene Mutations: Although less common, point mutations in the drug-binding site of the DHODH enzyme can prevent the inhibitor from binding effectively.[13]
-
Increased DHODH Expression: Overexpression of the DHODH protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve an effect.[13]
Q5: How can the uridine-dependent resistance to DHODH inhibitors be overcome?
A5: A promising strategy to overcome uridine-dependent resistance is the combination of a DHODH inhibitor with a nucleoside transport blocker.[8] Dipyridamole, an FDA-approved drug, can block the uptake of circulating uridine by cells.[8] This dual-targeting approach—simultaneously blocking de novo synthesis with this compound and salvage with dipyridamole—has been shown to synergistically suppress tumor growth and induce metabolic lethality in cancer cells, even in the presence of physiological uridine concentrations.[8][12]
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Higher-than-Expected IC50 Values | Varying Uridine Levels in Media: Standard FBS contains variable amounts of uridine, which can rescue cells from DHODH inhibition.[9][10] | Use Dialyzed FBS: Use dialyzed FBS to reduce the concentration of small molecules like uridine.[9] Quantify Uridine Effect: Perform control experiments with known concentrations of supplemented uridine to standardize the assay conditions.[10] |
| High Cell Seeding Density: At high densities, the demand for pyrimidines increases, and cell-cell interactions can alter drug sensitivity.[9] | Optimize Seeding Density: Determine an optimal seeding density that ensures cells remain in the logarithmic growth phase for the duration of the assay.[9] | |
| Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media, leading to a lower effective concentration.[9][14] | Visual Inspection: Before use, visually inspect the final dilution in culture medium for any signs of precipitation.[9] Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen DMSO stock for each experiment.[9][14] Use Co-solvents (for in vivo): For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 can improve solubility.[9] | |
| Uridine Rescue Experiment Fails or is Incomplete | Off-Target Effect: The observed cellular phenotype may be due to an off-target effect of the inhibitor, not DHODH inhibition. | Use a Structurally Different DHODH Inhibitor: Confirm the phenotype with another well-characterized DHODH inhibitor (e.g., Brequinar).[9] If both inhibitors produce the same effect that is rescued by uridine, it strongly supports an on-target mechanism. Perform Off-Target Profiling: Consider assays like kinome scanning or a cellular thermal shift assay (CETSA) to identify other potential protein targets.[10] |
| Insufficient Uridine Concentration: The concentration of uridine used may not be high enough to fully replenish the pyrimidine pool in your specific cell line. | Perform a Uridine Titration: Test a range of uridine concentrations (e.g., 10 µM to 200 µM) to find the optimal concentration for a complete rescue in your experimental system. | |
| Unexpected Cell Viability or Proliferation in the Presence of Inhibitor | Cell Line Dependence: Different cell lines have varying reliance on the de novo versus the salvage pathway for pyrimidine synthesis.[10] | Characterize Your Cell Line: Assess the baseline sensitivity of your cell line to DHODH inhibition. Some cell lines may be inherently more resistant due to a highly active salvage pathway. |
| Cell Line Instability/Contamination: Genetic drift or mycoplasma contamination can alter the metabolic profile and drug sensitivity of cell lines. | Regular Cell Line Authentication: Perform routine cell line authentication and mycoplasma testing to ensure the integrity of your experimental model.[13] |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: In Vitro Inhibitory Potency of DHODH Inhibitors
| Compound | Target | Cell Line / Assay Condition | IC50 Value |
| This compound | DHODH | Enzymatic Assay | 0.3 nM[1] |
| MOLM-13 (AML cell line) | 0.4 nM[1] | ||
| THP-1 (AML cell line) | 1.4 nM[1] | ||
| Dhodh-IN-16 | DHODH | MOLM-13 (AML cell line) | 0.2 nM[7] |
| Brequinar | DHODH | Enzymatic Assay | ~10 nM[15] |
| Teriflunomide | DHODH | Enzymatic Assay | ~1.1 µM[15] |
Table 2: Impact of Uridine on DHODH Inhibitor Efficacy
| DHODH Inhibitor | Cell Line | Uridine Concentration | Observed Effect |
| GSK983 | Neuroblastoma cell lines | 5 µM | Significantly diminished the growth-inhibitory effect.[8] |
| MEDS433 | AML cell lines | 5 µM | The pro-apoptotic effect was less impressive compared to uridine-free conditions.[12] |
| Brequinar (BRQ) | Jurkat (T-ALL cell line) | 100 µM | Completely rescued the growth-inhibitory effects.[6] |
Table 3: In Vivo Experimental Parameters for DHODH Inhibitors
| Compound | Mouse Model | Dosage | Administration Route | Key Finding |
| This compound | MOLM-13 Xenograft | 1.9 - 7.5 mg/kg; QD for 5 days | Oral (PO) | Significantly inhibited tumor growth with no significant impact on body weight.[1] |
| Brequinar | General Cancer Models | 10 - 30 mg/kg; daily | IP or Oral Gavage | Reference dosage range for efficacy studies.[16] |
Visualizations
Signaling Pathway and Uridine Rescue
Caption: DHODH inhibition by this compound blocks de novo pyrimidine synthesis, which can be bypassed by the salvage pathway using serum uridine.
Experimental Workflow: Uridine Rescue Assay
Caption: A typical experimental workflow for performing a uridine rescue assay to confirm the on-target activity of this compound.
Troubleshooting Logic for Inconsistent Efficacy
Caption: A logical workflow for troubleshooting inconsistent results observed during experiments with this compound.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT/WST-1) Assay
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO.[9] Create a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (typically 48-72 hours).[10]
-
Reagent Addition: Add 10 µL of MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
Absorbance Reading: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Uridine Rescue Experiment
This protocol confirms that the observed effects of this compound are due to DHODH inhibition.
-
Experimental Setup: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Treatment Groups: Prepare the following treatment groups in culture medium:
-
Vehicle control (e.g., DMSO).
-
This compound (serial dilution).
-
Uridine alone (e.g., 100 µM, or an optimized concentration for your cell line).
-
This compound (serial dilution) + a fixed concentration of Uridine.
-
-
Treatment and Incubation: Add the prepared solutions to the appropriate wells and incubate for 48-72 hours.
-
Viability Assessment: Assess cell viability using a standard method like MTT or CCK-8 as described in Protocol 1.
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful on-target rescue.[10]
Protocol 3: In Vivo Xenograft Study (General Framework)
This protocol provides a general guide for evaluating this compound efficacy in a mouse xenograft model.[16]
-
Cell Implantation: Prepare a suspension of tumor cells (e.g., MOLM-13) in an appropriate medium or PBS. Subcutaneously inject the cell suspension (e.g., 1 x 10⁵ to 1 x 10⁶ cells) into the flank of immunocompromised mice.[17]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions 2-3 times per week using calipers and calculate the volume, typically using the formula: (Length x Width²) / 2.[16][17]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Formulate this compound for oral administration (e.g., in 0.5% methylcellulose).[16] Administer the specified dose (e.g., 1.9-7.5 mg/kg) daily via oral gavage.[1] The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.[17]
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined endpoint or at the end of the study period. Excise tumors and measure their final weight and volume for analysis of Tumor Growth Inhibition (TGI).[16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Exploiting genetic and environmental vulnerabilities to target DHODH in CNS tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Dhodh-IN-22 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of Dhodh-IN-22 in long-term experiments. The following information is based on general principles of small molecule inhibitor stability and may require adaptation for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our multi-day cell culture experiment. What could be the cause?
A1: A time-dependent loss of efficacy can be attributed to several factors, including compound degradation, cellular metabolism of the compound, or changes in the cell culture system itself. For this compound, degradation in the aqueous and high-temperature (37°C) environment of a cell culture incubator is a primary suspect. We recommend performing a stability assessment under your specific experimental conditions.
Q2: What are the common degradation pathways for small molecule inhibitors like this compound in aqueous solutions?
A2: Common degradation pathways for small molecule inhibitors in aqueous media include hydrolysis, oxidation, and photodegradation. The rate of these processes can be influenced by pH, temperature, light exposure, and the presence of other reactive species in the culture medium.
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: You can perform a simple stability study by incubating this compound in your cell culture medium at 37°C. Samples should be taken at various time points (e.g., 0, 24, 48, 72 hours) and analyzed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.
Q4: Are there any recommended storage conditions for this compound stock solutions to minimize degradation?
A4: For long-term storage, this compound stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO, and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light.
Troubleshooting Guides
Issue 1: Inconsistent results in long-term experiments.
-
Possible Cause: Degradation of this compound in the experimental setup.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before starting a new experiment, verify the concentration and purity of your this compound stock solution using a suitable analytical method.
-
Assess Stability in Working Solution: Perform a stability study of this compound in your final working solution (e.g., cell culture medium) under the exact experimental conditions (temperature, CO2 levels).
-
Replenish Compound: In long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Issue 2: Unexpected cellular toxicity at later time points.
-
Possible Cause: A degradation product of this compound may have higher toxicity than the parent compound.
-
Troubleshooting Steps:
-
Characterize Degradants: Use LC-MS to identify potential degradation products in your aged experimental samples.
-
Test Toxicity of Degradants: If a major degradation product is identified, and if it is possible to isolate or synthesize it, test its toxicity in your cellular model.
-
Modify Experimental Design: If a toxic degradant is confirmed, consider shortening the experimental duration or using a perfusion system to continuously supply fresh compound and remove degradation products.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | This compound Concentration (%) | Appearance of Major Degradant Peak (Area %) |
| 0 | 100 | 0 |
| 24 | 85 | 12 |
| 48 | 65 | 30 |
| 72 | 40 | 55 |
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Maximum Recommended Storage | Storage Temperature |
| Anhydrous DMSO | 6 months | -20°C or -80°C |
| Anhydrous Ethanol | 1 month | -20°C |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your specific cell culture medium at the final experimental concentration.
-
Incubation: Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Sampling: Collect aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours). Immediately store the samples at -80°C to halt further degradation.
-
Analysis: Analyze the samples by HPLC or LC-MS.
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV detector at the maximum absorbance wavelength of this compound.
-
-
LC-MS Method:
-
Use similar chromatographic conditions as HPLC, coupled with a mass spectrometer to identify the parent compound and any potential degradation products.
-
-
-
Data Analysis: Quantify the peak area of this compound at each time point and normalize it to the peak area at time 0 to determine the percentage of the remaining compound.
Visualizations
Caption: Troubleshooting logic for decreased this compound efficacy.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Minimizing Dhodh-IN-22 Toxicity in Animal Studies
Welcome to the technical support center for researchers utilizing the potent and selective dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, Dhodh-IN-22. This resource is designed to provide you with troubleshooting guides and frequently asked questions (FAQs) to anticipate, mitigate, and interpret potential toxicities during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
This compound is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which disproportionately affects rapidly proliferating cells that are highly dependent on this pathway, such as cancer cells.[1]
Potential on-target toxicity arises because some healthy tissues also have high cell turnover rates and rely on de novo pyrimidine synthesis. These can include:
-
Gastrointestinal tract: The epithelial lining of the gut has a high proliferation rate.[1]
-
Bone marrow: Hematopoietic stem cells are continuously dividing to produce new blood cells.[1]
-
Immune system: Lymphocytes undergo rapid proliferation upon activation.[1]
Q2: What specific toxicity data is available for this compound in animal models?
A key preclinical study evaluated the efficacy and tolerability of this compound in a mouse model of acute myelogenous leukemia (AML). In this study, this compound was administered orally once daily for five days at three different dose levels. The results showed significant anti-tumor activity without a significant impact on the body weight of the mice, suggesting good tolerability at these efficacious doses.[2]
Q3: What are the potential off-target effects of this compound?
While this compound is designed as a selective DHODH inhibitor, it is crucial to consider potential off-target effects, especially at higher concentrations.[3] Unexpected toxicities or a different biological response than anticipated could indicate off-target activities. For instance, structural similarities have been noted between the catalytic pockets of DHODH and other enzymes, which could lead to off-target inhibition.[4] If you observe unexpected phenotypes, it is important to confirm that the effects are due to on-target DHODH inhibition.
Q4: How can I confirm that the observed effects in my animal model are due to on-target DHODH inhibition?
A "uridine rescue" experiment is the gold standard for confirming on-target DHODH inhibition.[1] Uridine (B1682114) supplementation bypasses the enzymatic block by this compound, allowing cells to produce pyrimidines via the salvage pathway. If the administration of uridine reverses the toxic effects observed in your animals, it strongly indicates that the toxicity is due to the intended on-target inhibition of DHODH.[1]
Troubleshooting Guides
Issue 1: Excessive Body Weight Loss or Signs of Gastrointestinal Distress
-
Possible Cause: On-target toxicity in the rapidly dividing cells of the gastrointestinal tract.[1]
-
Troubleshooting Steps:
-
Dose Reduction: The first and most critical step is to perform a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Uridine Rescue: Supplement the animals' drinking water with uridine or administer it via injection to replenish the pyrimidine pool in normal tissues.[1]
-
Supportive Care: Ensure animals have easy access to palatable, high-calorie food and hydration.
-
Vehicle Control: Always include a vehicle-only control group to ensure the formulation is not contributing to the observed toxicity.
-
Issue 2: Signs of Immunosuppression (e.g., increased susceptibility to infections)
-
Possible Cause: On-target inhibition of DHODH affecting the proliferation of immune cells.[1]
-
Troubleshooting Steps:
-
Monitor Immune Cells: Perform complete blood counts (CBCs) with differentials to monitor for changes in lymphocyte, neutrophil, and other immune cell populations.
-
Uridine Supplementation: Similar to mitigating gastrointestinal toxicity, uridine supplementation can help restore pyrimidine levels in immune cells.[1]
-
Consider the Animal Model: When using immunocompromised models (e.g., NSG mice), be aware that the immunosuppressive effects of this compound may be less apparent but could still be a confounding factor.
-
Issue 3: Lack of Anti-Tumor Efficacy at Well-Tolerated Doses
-
Possible Cause: Insufficient target engagement, tumor resistance mechanisms, or a tumor model that is not highly dependent on de novo pyrimidine synthesis.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If feasible, measure pyrimidine levels in tumor tissue to confirm that this compound is exerting its intended metabolic effect.
-
Investigate Resistance: Tumor cells may upregulate the pyrimidine salvage pathway to bypass DHODH inhibition.[5]
-
Re-evaluate the Tumor Model: Ensure that the cancer cell line used in your xenograft model is known to be sensitive to DHODH inhibitors.
-
Data Presentation
Table 1: In Vivo Efficacy and Tolerability of this compound in a MOLM-13 Xenograft Model [2]
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (ΔTGI%) | Impact on Body Weight |
| NSG Mice | 1.9 mg/kg, PO, QD for 5 days | 71% | Not significant |
| NSG Mice | 3.75 mg/kg, PO, QD for 5 days | 76% | Not significant |
| NSG Mice | 7.5 mg/kg, PO, QD for 5 days | 79% | Not significant |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select the appropriate animal model and strain for your study.
-
Group Size: Use a minimum of 3-5 animals per dose group.
-
Dose Escalation: Begin with a low dose of this compound and escalate the dose in subsequent cohorts. A reasonable starting point could be based on the efficacious doses reported (e.g., starting at 1 mg/kg and escalating).
-
Administration: Administer this compound via the intended route for your efficacy study (e.g., oral gavage). Include a vehicle control group.
-
Monitoring:
-
Clinical Signs: Observe animals at least twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Body Weight: Measure and record body weight daily. The MTD is often defined as the dose that causes no more than a 10-15% mean body weight loss.
-
-
Study Duration: A typical MTD study lasts for 7-14 days.
-
Endpoint Analysis: At the end of the study, perform a complete necropsy and consider collecting blood for CBC and serum chemistry analysis, as well as tissues for histopathology.
Uridine Rescue Protocol
Objective: To determine if uridine supplementation can mitigate the toxicity of this compound.
Methodology:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at a dose expected to cause mild to moderate toxicity
-
Group 3: this compound at the same dose as Group 2 + Uridine supplementation
-
-
Uridine Administration: Uridine can be administered in the drinking water (e.g., 1-5 mg/mL) or via daily injections (e.g., intraperitoneal or subcutaneous).
-
Monitoring: Monitor all groups for signs of toxicity as described in the MTD protocol.
-
Analysis: Compare the body weight changes, clinical signs, and any other relevant parameters between Group 2 and Group 3. A significant improvement in the health of the animals in Group 3 would confirm that the toxicity is on-target.
Visualizations
Caption: DHODH pathway and this compound inhibition.
Caption: Workflow for in vivo toxicity assessment.
Caption: Troubleshooting guide for in vivo studies.
References
Technical Support Center: Cell Line Resistance to DHODH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is DHODH, and why is it a target in cancer therapy?
A1: Dihydroorotate Dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are often heavily reliant on the de novo synthesis pathway.[1] This dependency makes DHODH a compelling therapeutic target to selectively starve cancer cells of essential metabolites, leading to cell cycle arrest and apoptosis.[1]
Q2: What are the common mechanisms by which cell lines develop resistance to DHODH inhibitors?
A2: Resistance to DHODH inhibitors can emerge through several mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can compensate for the inhibition of de novo synthesis by increasing the activity of the pyrimidine salvage pathway. This pathway utilizes extracellular uridine (B1682114) and cytidine. A key enzyme in this pathway, uridine-cytidine kinase 2 (UCK2), may be overexpressed.[2][3]
-
Mutations in the DHODH Gene: Point mutations within the drug-binding site of the DHODH enzyme can reduce the binding affinity of the inhibitor, thereby restoring enzyme function.[2][4]
-
Increased DHODH Expression: Overexpression of the DHODH protein can effectively "titrate out" the inhibitor, necessitating higher concentrations to achieve the same level of inhibition.[2][5]
-
Upregulation of CAD: The trifunctional enzyme carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), which is upstream of DHODH, can be upregulated to increase the substrate flux through the pyrimidine synthesis pathway.[2][3]
Q3: How can I determine the mechanism of resistance in my cell line?
A3: A multi-faceted approach is recommended to identify the resistance mechanism:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing (RNA-seq) to measure the expression levels of genes involved in both the de novo and salvage pyrimidine synthesis pathways (e.g., DHODH, UCK2, CAD).[2][6]
-
Western Blot Analysis: Assess the protein levels of DHODH, UCK2, and other relevant enzymes to confirm if changes in gene expression translate to the protein level.[2]
-
DHODH Gene Sequencing: Sequence the DHODH gene in the resistant cell line to identify any potential mutations in the drug-binding site.[7]
-
Uridine Rescue Assay: A key functional assay to determine if resistance is mediated by the salvage pathway. If the cytotoxic effects of the DHODH inhibitor are reversed by the addition of exogenous uridine, it strongly suggests upregulation of the salvage pathway.[6]
-
Metabolomic Analysis: Employ techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular pools of pyrimidine metabolites, which can provide insights into the metabolic adaptations of the resistant cells.[6]
Q4: What are some strategies to overcome resistance to DHODH inhibitors?
A4: Several strategies are being explored to circumvent resistance:
-
Combination Therapy: A promising approach involves the dual blockade of both the de novo and salvage pathways. For instance, combining a DHODH inhibitor with an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), such as CNX-774, can lead to profound pyrimidine starvation.[6]
-
Targeting Apoptotic Pathways: DHODH inhibition can increase sensitivity to inhibitors of anti-apoptotic proteins like BCL-XL.[6][8]
-
Immunometabolic Prodrugs: Novel strategies involve creating prodrugs that conjugate a DHODH inhibitor with an immune-activating agent, such as a STING agonist, to simultaneously induce metabolic stress and an anti-tumor immune response.[9][10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for a DHODH inhibitor.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. It's advisable to create a standard operating procedure for cell counting and seeding.[2][11] |
| Drug Potency | Aliquot and store the DHODH inhibitor at -80°C to maintain its activity. Avoid repeated freeze-thaw cycles.[2][11] |
| Assay Incubation Time | Optimize and standardize the incubation time for your cell viability assay (e.g., 72 hours).[2] |
| Media Components | Check if the cell culture medium contains high levels of uridine or other pyrimidine precursors that could interfere with the inhibitor's effect. The use of dialyzed fetal bovine serum (FBS) is recommended to remove small molecules like uridine.[2][12] |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing to ensure the integrity of your cell line.[2] |
Problem 2: Uridine rescue is not working as expected.
| Possible Cause | Troubleshooting Step |
| Insufficient Uridine Concentration | Titrate the concentration of uridine to determine the optimal concentration for rescue in your specific cell line. Common starting concentrations are around 100 µM, but can range from 10 µM to 1 mM.[2][13] |
| Timing of Uridine Addition | Add uridine at the same time as or shortly after the addition of the DHODH inhibitor.[2] |
| Alternative Resistance Mechanism | If uridine rescue is ineffective, it is likely that the resistance mechanism is independent of the salvage pathway. Investigate other possibilities such as a DHODH mutation or overexpression.[2] |
| Uridine Transporter Issues | While less common as an acquired resistance mechanism, a defect in uridine transporters could prevent its uptake.[2] |
Problem 3: Difficulty in detecting changes in protein expression by Western Blot.
| Possible Cause | Troubleshooting Step |
| Low Abundance of Target Protein | Optimize protein extraction protocols and increase the amount of protein loaded onto the gel. Use a more sensitive chemiluminescent substrate for detection.[2] |
| Poor Antibody Quality | Validate your primary antibody using appropriate positive and negative controls. Test a range of antibody dilutions to find the optimal concentration.[2] |
| Inefficient Protein Transfer | Verify the efficiency of protein transfer from the gel to the membrane using a prestained protein ladder and/or Ponceau S staining.[2] |
Quantitative Data Summary
Table 1: Comparative Potency of Selected DHODH Inhibitors
| Inhibitor | Target | Cell Line/Assay Condition | IC50 Value |
| Dhodh-IN-1 | DHODH Enzyme | in vitro enzymatic assay | 25 nM[7][11] |
| Jurkat cells | Cell proliferation assay | 20 nM[11] | |
| Dhodh-IN-16 | human DHODH | Not specified | 0.396 nM[14] |
| Brequinar | Not specified | T-47D, A-375, H929 | 0.080 - 0.450 µM[15] |
| Leflunomide | Not specified | T-47D, A-375, H929 | 6 - 35 µM[15] |
| BAY 2402234 | TF-1 cells | Cell proliferation assay | ~1 nM[3] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
Table 2: Examples of Acquired Resistance to DHODH Inhibitors
| Cell Line | DHODH Inhibitor | Fold Increase in Resistance | Resistance Mechanism |
| OCI-LY19 | BAY 2402234 | >200,000-fold | A58T mutation in DHODH[7] |
| TF-1 | BAY 2402234 | ~50-fold | Overexpression of DHODH[3] |
| P. falciparum | DSM265 | 2- to ~400-fold | Point mutations in DHODH[5] |
Key Experimental Protocols
Protocol 1: Generation of DHODH Inhibitor-Resistant Cell Lines
This protocol outlines a stepwise dose escalation method to generate cancer cell lines with acquired resistance to a DHODH inhibitor.[14]
-
Initial Treatment: Begin by treating the parental cancer cell line with the DHODH inhibitor at a concentration close to its IC50 value.
-
Dose Escalation: A significant portion of the cells may die initially. Once the surviving cells recover and reach approximately 80% confluency, subculture them and increase the inhibitor concentration by 1.5- to 2-fold.[14]
-
Repeat and Select: Repeat this process of stepwise dose escalation over several weeks to months. The cells that continue to proliferate at higher drug concentrations are selected for their resistance.[14]
-
Isolation of Resistant Clones: Once cells can proliferate in a significantly higher concentration of the inhibitor (e.g., >10-fold the initial IC50), isolate single clones using methods like limiting dilution. Expand these clones to establish stable resistant cell lines.[14]
-
Confirmation of Resistance: Perform a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.[14]
-
Maintenance of Resistance: Continuously culture the resistant cell lines in the presence of a selective concentration of the inhibitor (e.g., IC10-IC20) to maintain the resistant phenotype.[14]
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of DHODH inhibitors and to calculate IC50 values.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the DHODH inhibitor in the cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the DHODH inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis
This protocol is used to assess the expression levels of specific proteins.[2]
-
Cell Treatment and Lysis: Treat cells with the DHODH inhibitor at the desired concentration and for the appropriate duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[2]
-
SDS-PAGE: Separate the proteins by SDS-PAGE on a 4-12% gradient gel.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-DHODH, anti-UCK2) overnight at 4°C.[2]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An immunometabolic prodrug strategy overcomes DHODH inhibitor resistance in refractory melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Dhodh-IN-22 Versus Brequinar in Acute Myeloid Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, Dhodh-IN-22 and brequinar (B1684385), in the context of Acute Myeloid Leukemia (AML). This analysis is based on publicly available experimental data, summarizing their performance and providing insights into their potential as therapeutic agents.
Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis in AML
Acute Myeloid Leukemia is characterized by the rapid proliferation of immature myeloid blasts. This uncontrolled growth is heavily dependent on the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.
Both this compound and brequinar are potent inhibitors of DHODH. By blocking this enzyme, they deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This pyrimidine starvation selectively impacts rapidly dividing cancer cells, inducing cell cycle arrest, apoptosis (programmed cell death), and, notably in AML, differentiation of the leukemic blasts into more mature, non-proliferating cells.[1][2][3][4] This forced maturation is a key therapeutic goal in AML.
Quantitative Performance in AML Models
The following tables summarize the available quantitative data for this compound and brequinar, allowing for a direct comparison of their potency and efficacy in preclinical AML models.
| Compound | Target | IC50 (nM) | Reference |
| This compound | DHODH | 0.3 | |
| Brequinar | DHODH | ~20 |
Table 1: In Vitro Enzymatic Inhibition. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of DHODH by 50%.
| Compound | AML Cell Line | IC50 (nM) | Effect | Reference |
| This compound | MOLM-13 | 0.4 | Antiproliferative | |
| THP-1 | 1.4 | Antiproliferative | ||
| Brequinar | MOLM-13 | ~50-100 | Induction of apoptosis and differentiation | |
| OCI-AML3 | ~100-200 | G1 cell cycle arrest | ||
| MV4-11 | ~25-75 | Induction of differentiation | ||
| HL-60 | ~200-500 | |||
| THP-1 | ~1000 | ED50 for differentiation |
Table 2: In Vitro Anti-leukemic Activity in AML Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. ED50 represents the concentration required to achieve 50% of the maximum differentiation effect.
| Compound | AML Model | Dosing | Key Findings | Reference |
| This compound | MOLM-13 Xenograft | 1.9, 3.75, 7.5 mg/kg, PO, QD for 5 days | Significant tumor growth inhibition (71-79% TGI) with no significant impact on body weight. | |
| Brequinar | THP1 Xenograft | 15 mg/kg Q3D or 5 mg/kg daily | Slowed tumor growth and induced differentiation (increased CD11b). | [2] |
| HoxA9 + Meis1 Syngeneic | 25 mg/kg, twice weekly | Decreased leukemia burden, increased differentiation markers (CD11b, Gr-1), and prolonged survival. | ||
| MLL/AF9 Syngeneic | Not specified | Decreased leukemia burden, increased differentiation markers (MAC1, Gr-1), and prolonged survival compared to standard chemotherapy. | ||
| Patient-Derived Xenograft (FLT3-ITD) | 25 mg/kg, two or four doses | Reduced leukemia burden in peripheral blood and bone marrow and triggered in vivo myeloid differentiation. |
Table 3: In Vivo Efficacy in AML Models. Summarizes the effects of this compound and brequinar in animal models of AML. (PO: oral administration, QD: once daily, Q3D: every three days, TGI: tumor growth inhibition).
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both compounds involves the inhibition of the de novo pyrimidine biosynthesis pathway.
Figure 1. DHODH inhibition blocks pyrimidine synthesis.
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited for both this compound and brequinar.
In Vitro DHODH Enzymatic Assay
The inhibitory activity of the compounds against the DHODH enzyme is typically measured using a recombinant human DHODH protein. The assay monitors the reduction of a substrate, often 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance, indicating DCIP reduction, is measured spectrophotometrically. The concentration of the inhibitor that results in a 50% reduction in enzyme activity is determined as the IC50 value.
Cell Viability and Proliferation Assays
AML cell lines (e.g., MOLM-13, THP-1) are cultured in appropriate media and seeded in multi-well plates. The cells are then treated with a range of concentrations of the test compound (this compound or brequinar) for a specified period (typically 48-72 hours). Cell viability is assessed using commercially available reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cell Differentiation Assays
AML cells are treated with the DHODH inhibitors. After a defined incubation period, the expression of myeloid differentiation markers, such as CD11b, CD14, or Mac-1, is quantified using flow cytometry. An increase in the percentage of cells expressing these markers or an increase in their mean fluorescence intensity indicates induced differentiation.
In Vivo Xenograft Models
Human AML cell lines (e.g., MOLM-13, THP-1) are implanted subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID). Once tumors are established or leukemia is engrafted, the mice are treated with the vehicle control or the test compound at specified doses and schedules. Tumor volume is measured regularly for subcutaneous models. For intravenous models, disease burden is monitored by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow via flow cytometry. At the end of the study, tumors or tissues can be harvested for further analysis, such as assessing differentiation markers.
Summary and Conclusion
Both this compound and brequinar are potent inhibitors of DHODH with demonstrated anti-leukemic activity in preclinical AML models. Based on the available data, this compound exhibits significantly higher potency in both enzymatic and cellular assays compared to brequinar, with IC50 values in the sub-nanomolar to low nanomolar range.
In vivo, both compounds have shown the ability to inhibit tumor growth and induce differentiation in AML models.[2] The data for this compound, although from a single published study, is promising, showing significant tumor growth inhibition at low milligram per kilogram doses. Brequinar has been more extensively studied in a wider range of AML models, consistently demonstrating its ability to reduce leukemia burden and promote differentiation.
Further head-to-head in vivo comparison studies would be necessary to definitively determine the superior compound in terms of therapeutic index and overall efficacy. However, the initial data suggests that this compound is a highly potent DHODH inhibitor with significant potential for the treatment of AML. Researchers and drug developers should consider these findings when selecting candidates for further preclinical and clinical investigation.
References
- 1. Recent Advances in DHODH Inhibition for Acute Myeloid Leukemia | CoLab [colab.ws]
- 2. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 4. N-Heterocyclic 3-Pyridyl Carboxamide Inhibitors of DHODH for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: A Comparative Analysis of DHODH Inhibitors Dhodh-IN-22 and BAY 2402234
In the landscape of targeted cancer therapy, the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) has emerged as a promising strategy, particularly for hematological malignancies like acute myeloid leukemia (AML). This enzyme plays a pivotal role in the de novo pyrimidine (B1678525) synthesis pathway, a metabolic route crucial for the proliferation of rapidly dividing cancer cells. This guide provides a head-to-head comparison of two potent DHODH inhibitors, Dhodh-IN-22 and BAY 2402234, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative potencies supported by experimental data.
At a Glance: Potency Comparison
Both this compound and BAY 2402234 exhibit remarkable potency against the human DHODH enzyme and demonstrate significant anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data for a direct comparison.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human DHODH | 0.3 | [1] |
| BAY 2402234 | Human DHODH | 1.2 | [2] |
Table 1: Enzymatic Potency against Human DHODH. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzymatic activity of DHODH by 50%.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MOLM-13 | Acute Myeloid Leukemia | 0.4 | [1] |
| This compound | THP-1 | Acute Myeloid Leukemia | 1.4 | [1] |
| BAY 2402234 | MOLM-13 | Acute Myeloid Leukemia | 3.16 (EC50 for CD11b upregulation) | [2] |
| BAY 2402234 | HEL | Acute Myeloid Leukemia | 0.96 (EC50 for CD11b upregulation) | [2] |
| BAY 2402234 | Nine Leukemia Cell Lines | Leukemia | 0.08 - 8.2 | [2] |
| BAY 2402234 | GBM#35 | Glioblastoma | ~5 (50% viability) | [3] |
Table 2: Anti-proliferative and Differentiation-Inducing Activity in Cancer Cell Lines. The IC50 values here represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. For BAY 2402234 in MOLM-13 and HEL cells, the EC50 for the upregulation of the differentiation marker CD11b is provided.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and BAY 2402234 share a common mechanism of action: the inhibition of the DHODH enzyme. DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[4][5] By blocking DHODH, these inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells, which are highly dependent on this pathway for their growth and survival.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Dhodh-IN-22: A Potent DHODH Inhibitor in the Landscape of Cancer and Autoimmune Disease Research
A comparative analysis of Dhodh-IN-22 against other prominent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors reveals its high potency, positioning it as a significant tool for researchers in oncology and immunology. This guide provides an objective comparison of its performance with alternative DHODH inhibitors, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cells, such as those found in cancers and activated immune cells, are particularly dependent on this pathway for their growth and survival.[2][3] Consequently, DHODH has emerged as a compelling therapeutic target for the development of anticancer, anti-inflammatory, and immunosuppressive drugs.[4][5] this compound is a potent, selective, and orally active inhibitor of DHODH.[6]
Quantitative Comparison of DHODH Inhibitors
The inhibitory activity of this compound has been quantified and compared with other well-known DHODH inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Cellular Activity (IC50/EC50) | Reference(s) |
| This compound | Human DHODH | 0.3 | MOLM-13 (AML) | 0.4 nM | [6] |
| THP-1 (AML) | 1.4 nM | [6] | |||
| BAY 2402234 (Orludodstat) | Human DHODH | 1.2 | MOLM-13, HEL (AML) | 0.96 - 3.16 nM | [1] |
| Brequinar | Human DHODH | 5.2 - 20 | T-ALL cell lines | Nanomolar range | [1][7] |
| ASLAN003 (Farudodstat) | Human DHODH | 35 | THP-1, MOLM-14, KG-1 (AML) | 152 - 582 nM | [1] |
| Teriflunomide | Human DHODH | 24.5 - 407.8 | - | - | [5] |
| A77 1726 (Active metabolite of Leflunomide) | Human DHODH | 411 | - | - | [5][8] |
| Leflunomide | Human DHODH | >25,000 | - | - | [9] |
AML: Acute Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia
In addition to its potent in vitro activity, this compound has demonstrated significant in vivo efficacy. In a mouse xenograft model using MOLM-13 cells, oral administration of this compound at doses of 1.9-7.5 mg/kg once daily for five days resulted in significant tumor growth inhibition without a significant impact on body weight.[6]
Signaling Pathway of DHODH Inhibition
DHODH inhibitors exert their therapeutic effects by blocking the de novo pyrimidine synthesis pathway. This leads to a depletion of the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. The consequences of this pyrimidine starvation include cell cycle arrest and the induction of apoptosis (programmed cell death), particularly in rapidly dividing cells.[2]
Experimental Protocols
The following are generalized protocols for key assays used to evaluate and compare DHODH inhibitors.
DHODH Enzymatic Inhibition Assay (DCIP-Based)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP).[5][10]
Materials:
-
Recombinant human DHODH protein
-
This compound or other test inhibitors
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or a soluble analog
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add recombinant human DHODH, the desired concentrations of the test inhibitor (or vehicle control), and a reagent mix containing CoQ10 and DCIP in the assay buffer.
-
Pre-incubate the plate at 25°C for a set time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance at approximately 600-650 nm over a period of time using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[5][11]
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays assess the effect of DHODH inhibitors on the proliferation and viability of cell lines.[8][12]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, THP-1)
-
Complete cell culture medium
-
This compound or other test inhibitors
-
96-well cell culture plates (opaque-walled for luminescent assays)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
For the MTT assay, add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent to the wells, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating On-Target Effects of Dhodh-IN-22: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorous validation of a compound's on-target effects is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of Dhodh-IN-22, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), with other well-characterized inhibitors of this enzyme. By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to serve as a valuable resource for objectively evaluating the on-target performance of this compound.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1][2] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive therapeutic target for various diseases.[1][2] this compound has emerged as a highly potent inhibitor of human DHODH.[3] This guide will compare its performance with established and novel DHODH inhibitors such as Brequinar, Leflunomide (and its active metabolite Teriflunomide), and BAY-2402234.
Quantitative Comparison of DHODH Inhibitor Potency
The following tables summarize the in vitro potency of this compound and its alternatives against human DHODH, as well as their anti-proliferative effects in relevant cancer cell lines. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro DHODH Enzyme Inhibition
| Inhibitor | Target Enzyme | IC50 (nM) | Reference(s) |
| This compound | Human DHODH | 0.3 | [3] |
| Brequinar | Human DHODH | 5.2 | [4] |
| Teriflunomide (A77 1726) | Human DHODH | 411 | [5] |
| BAY 2402234 | Human DHODH | 1.2 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | MOLM-13 | Acute Myeloid Leukemia | 0.4 | [3] |
| This compound | THP-1 | Acute Myeloid Leukemia | 1.4 | [3] |
| Brequinar | MOLM-13 | Acute Myeloid Leukemia | ~50-100 | [4] |
| Brequinar | MV4-11 | Acute Myeloid Leukemia | ~25-75 | [4] |
| BAY 2402234 | 9 Leukemia Cell Lines | Leukemia | 0.08 - 8.2 | [7] |
Experimental Protocols
To ensure the reproducibility and validation of on-target effects, detailed methodologies for key experiments are provided below.
DHODH Enzyme Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator.
Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP), which results in a decrease in absorbance at 600 nm. The rate of this color change is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO) - Substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant human DHODH enzyme, and varying concentrations of the test inhibitor in a 96-well plate.
-
Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (DHO) and the electron acceptor (Coenzyme Q10 and DCIP).
-
Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Uridine (B1682114) Rescue Experiment
This cellular assay is crucial for confirming that the observed phenotype (e.g., decreased cell viability) is a direct result of DHODH inhibition.
Principle: Supplementing the cell culture medium with uridine allows cells to bypass the DHODH-mediated de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway. If the addition of uridine reverses the anti-proliferative effect of the inhibitor, it strongly suggests an on-target mechanism.[1]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
Test inhibitor (this compound)
-
Uridine stock solution (sterile)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Prepare a set of inhibitor dilutions in medium supplemented with a final concentration of uridine (typically 50-100 µM).
-
Treat the cells with the inhibitor alone, the inhibitor in the presence of uridine, uridine alone, and a vehicle control (DMSO).
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Compare the dose-response curves of the inhibitor in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and confirms the on-target effect.
Visualizing the On-Target Mechanism and Experimental Workflow
The following diagrams, generated using the Graphviz DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for validating the on-target effects of DHODH inhibitors.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.
Caption: Experimental workflow for validating on-target effects of DHODH inhibitors.
Off-Target Effects: A Critical Consideration
While this compound demonstrates high potency for DHODH, it is crucial to consider potential off-target effects. For established drugs like Leflunomide, various off-target interactions have been documented.[8] For newer compounds like this compound and BAY-2402234, comprehensive public data on off-target screening is limited. Researchers should consider performing broad kinase panels or other off-target profiling assays to ensure the observed biological effects are primarily due to DHODH inhibition.
Conclusion
This compound is a highly potent inhibitor of human DHODH, demonstrating sub-nanomolar efficacy in both enzymatic and cellular assays. The available data suggests it is significantly more potent than the established inhibitor Teriflunomide and shows comparable or slightly better potency than other novel inhibitors like BAY-2402234 in the context of acute myeloid leukemia.
To definitively validate the on-target effects of this compound, researchers should perform rigorous experiments as outlined in this guide, with a particular emphasis on the uridine rescue experiment. While the compiled data provides a strong basis for comparison, it is important to acknowledge that a direct head-to-head study of this compound against all alternatives under identical experimental conditions would provide the most definitive assessment of its relative performance. Future investigations should also aim to characterize the off-target profile of this compound to further solidify its standing as a selective and potent tool for studying DHODH-dependent processes and as a promising therapeutic candidate.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomic Analysis of DHODH Inhibitor-Treated Cells: A Guide for Researchers
This guide provides a comparative overview of the metabolic consequences of treating cells with dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, with a focus on the anticipated effects of Dhodh-IN-22. While direct metabolomic data for this compound is not extensively available in public literature, this document extrapolates from the well-documented effects of other potent DHODH inhibitors. This comparison is intended for researchers, scientists, and drug development professionals investigating the mechanism and impact of this class of inhibitors.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the conversion of dihydroorotate to orotate (B1227488).[1][2] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells, exhibit a heightened dependence on this pathway to meet their increased demand for nucleotides.[1] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which can trigger cell cycle arrest, differentiation, and apoptosis.[1][3]
Comparative Efficacy of DHODH Inhibitors
The potency of various DHODH inhibitors is typically compared using their half-maximal inhibitory concentration (IC50) values. The tables below summarize the reported IC50 values for several well-characterized DHODH inhibitors against the human DHODH enzyme and various cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of new inhibitors like this compound.
Table 1: Inhibitory Potency (IC50) against Human DHODH
| Inhibitor | IC50 (nM) |
| Dhodh-IN-1 | 25 |
| Brequinar | 12 |
| Teriflunomide | 262 |
| BAY-2402234 | 1.2 |
| ASLAN003 | 35 |
| H-006 | 3.8 |
| A771726 | 411 |
Data compiled from multiple sources.[2][4]
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| Brequinar | Various | Potent activity reported across diverse cancer types[5] |
| Teriflunomide | A375 melanoma | Time-dependent effects on gene expression observed[5] |
| BAY 2402234 | Glioblastoma | Selective cell death induction[6] |
| H-006 | HL-60 | Strong inhibition of cell growth[4] |
The Metabolomic Signature of DHODH Inhibition
Metabolomic analysis of cells treated with DHODH inhibitors consistently reveals a distinct metabolic signature.[2] This signature is primarily characterized by:
-
Accumulation of Dihydroorotate: The most direct consequence of DHODH inhibition is the buildup of its substrate, dihydroorotate.[4][7]
-
Depletion of Downstream Metabolites: A marked decrease in the levels of orotate and subsequent pyrimidine nucleotides, such as uridine (B1682114) monophosphate (UMP), is observed.[2][8]
Beyond the direct impact on the pyrimidine pathway, DHODH inhibition has broader metabolic consequences:
-
Mitochondrial Respiration: DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain.[9] Its inhibition can impair mitochondrial respiration.[9]
-
Glycolysis: To compensate for reduced mitochondrial function, cells may exhibit an increase in glycolysis.[9]
-
Ferroptosis: Recent studies have shown that DHODH inhibition can induce ferroptosis, a form of iron-dependent cell death, by affecting the levels of coenzyme Q10.[3][10]
Experimental Protocols
A generalized workflow for the metabolomic analysis of cells treated with a DHODH inhibitor is outlined below.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line at an appropriate density and allow for adherence and growth.
-
Inhibitor Treatment: Treat the cells with the DHODH inhibitor (e.g., this compound) at various concentrations and for different durations. A vehicle control (e.g., DMSO) should be run in parallel.
Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity by washing the cells with ice-cold saline.
-
Extraction: Lyse the cells and extract metabolites using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water.[1]
-
Collection: Scrape the cells and collect the extract. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
Metabolomic Analysis (LC-MS)
-
Sample Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and detect a wide range of metabolites.
-
Data Acquisition: Acquire the data in both positive and negative ionization modes to cover a broader spectrum of metabolites.
Data Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data to identify and align metabolic features across all samples.
-
Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library or database.
-
Statistical Analysis: Perform statistical analyses (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered between the inhibitor-treated and control groups.
Visualizing the Impact of DHODH Inhibition
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The de novo pyrimidine synthesis pathway, highlighting the point of inhibition by this compound.
Caption: A generalized experimental workflow for metabolomic analysis of DHODH inhibitor-treated cells.
Caption: Key metabolic and cellular consequences of DHODH inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. OR | Free Full-Text | Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling [techscience.com]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 6. Metabolic Plasticity of Glioblastoma Cells in Response to DHODH Inhibitor BAY2402234 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Monitoring DHODH-IN-22 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of DHODH-IN-22, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). While specific quantitative data for this compound using these assays is not extensively available in the public domain, this guide leverages data from other well-characterized DHODH inhibitors, such as brequinar (B1684385) and teriflunomide, to provide a comparative framework.
Introduction to DHODH and Target Engagement
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is critical for the synthesis of DNA and RNA.[1][2] This pathway is particularly vital for rapidly proliferating cells, including cancer cells, making DHODH an attractive therapeutic target.[1] this compound is a potent inhibitor of DHODH with an IC50 of 0.3 nM.[3] Validating that a compound like this compound directly interacts with its intended target within a cellular environment is a crucial step in drug development. This process is known as target engagement verification.
Methods for Assessing DHODH Target Engagement
Several methods can be employed to confirm the interaction of an inhibitor with DHODH in a cellular context. These can be broadly categorized as direct biophysical assays and indirect functional or biomarker-based assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that directly assesses the physical interaction between a drug and its target protein in intact cells.[4] The principle is based on ligand-induced thermal stabilization of the target protein.[5] When a ligand binds to its target, the protein-ligand complex is more resistant to thermal denaturation. This change in thermal stability is measured as a shift in the melting temperature (Tm) of the protein.
Alternative Assays
-
Metabolomic Analysis (Dihydroorotate Accumulation): Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate (DHO).[1] Measuring the intracellular levels of DHO provides a direct and quantitative biomarker of target engagement.
-
Uridine (B1682114) Rescue Assay: This functional assay confirms that the cellular effects of the inhibitor are due to the disruption of the pyrimidine synthesis pathway.[1][4] Supplementing the cell culture medium with uridine allows cells to bypass the DHODH-dependent pathway via the pyrimidine salvage pathway, thereby "rescuing" them from the anti-proliferative effects of the inhibitor.[6]
Comparison of Target Engagement Assays
The following table summarizes the key characteristics of CETSA and its alternatives for assessing DHODH inhibitor target engagement.
| Assay | Principle | Type of Data | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein. | Biophysical (Melting curve shift, ΔTm) | Low to High (format dependent) | Direct evidence of target binding in a cellular context.[4] | Can be technically demanding; protein abundance and antibody quality are critical. |
| Metabolomic Analysis (DHO Accumulation) | Measurement of the accumulation of the DHODH substrate, dihydroorotate (DHO). | Biochemical (Quantitative metabolite levels) | Medium | Direct, quantitative biomarker of enzyme inhibition.[1] | Requires specialized equipment (LC-MS); indirect measure of binding. |
| Uridine Rescue Assay | Reversal of the inhibitor's phenotype (e.g., anti-proliferative effect) by supplementing with uridine. | Functional (Cell viability, proliferation) | High | Confirms mechanism of action is via pyrimidine synthesis inhibition.[6] | Indirect evidence of target engagement; may not be suitable for all cell types. |
Experimental Data
While specific CETSA data for this compound is not publicly available, the following table presents representative data for other DHODH inhibitors to illustrate the expected outcomes of these assays.
| Inhibitor | Assay | Cell Line | Key Findings | Reference |
| Brequinar | Metabolomics | CFPAC-1, B16F10 | Dose-dependent accumulation of dihydroorotate. | [7] |
| Brequinar | Uridine Rescue | MOLM-13 | Uridine supplementation rescued cells from anti-proliferative effects. | [8] |
| Teriflunomide | Metabolomics | A375 | Increased Pol II occupancy across many APP genes. | [7] |
| Meds433 | Uridine Rescue | K562, CML-T1 | Uridine supplementation fully rescued the inhibitory effect on cell growth. | [9] |
| Indoluidin D | Enzyme Inhibition | Recombinant human DHODH | IC50 of 210 nM. | [10] |
| H-006 | Enzyme Inhibition | Recombinant human DHODH | IC50 of 3.8 nM. | [11] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Detection: Analyze the amount of soluble DHODH in the supernatant at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble DHODH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Dihydroorotate (DHO) Accumulation Assay Protocol
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with a dose-response range of the DHODH inhibitor and a vehicle control for a specified time.
-
Metabolite Extraction: Harvest the cells and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of DHO.
-
Data Analysis: Normalize DHO levels to an internal standard and cell number. A dose-dependent increase in DHO levels indicates DHODH inhibition.
Uridine Rescue Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
Treatment: Treat cells with a dose-response range of the DHODH inhibitor in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).
-
Incubation: Incubate the cells for a period sufficient to observe a phenotypic effect (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Compare the dose-response curves of the inhibitor with and without uridine. A rightward shift in the IC50 curve in the presence of uridine indicates that the inhibitor's effect is on-target.[4]
Visualizing the Concepts
To further clarify the experimental workflows and underlying biological pathways, the following diagrams are provided.
DHODH Signaling Pathway and Point of Inhibition.
Cellular Thermal Shift Assay (CETSA) Workflow.
Logical Flow for Comparing Target Engagement Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 8. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Selectivity Profile of Novel DHODH Inhibitors
Notice: Publicly available selectivity data for a compound specifically named "Dhodh-IN-22" could not be located. This guide therefore provides an exemplary comparative analysis of well-characterized Dihydroorotate Dehydrogenase (DHODH) inhibitors, Brequinar and BAY 2402234, to illustrate the principles of selectivity profiling for this target class. This document is intended for researchers, scientists, and drug development professionals.
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, a key metabolic route for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases. The clinical utility of a DHODH inhibitor, however, is critically dependent on its selectivity profile to minimize off-target effects and associated toxicities.
This guide provides a comparative overview of the selectivity and performance of two potent DHODH inhibitors, Brequinar and BAY 2402234, with additional context provided by the established immunomodulatory drug, Leflunomide.
Quantitative Comparison of DHODH Inhibitors
The following tables summarize the in vitro potency and cellular activity of selected DHODH inhibitors based on publicly available data.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target | IC50 (nM) | Reference(s) |
|---|---|---|---|
| BAY 2402234 | Human DHODH | 1.2 | [1] |
| Brequinar | Human DHODH | 5.2 | [2] |
| JNJ-74856665 | Human DHODH | Subnanomolar | [3] |
| Leflunomide (A771726) | Human DHODH | 411 - 773 |[4][5] |
Table 2: Cellular Anti-Proliferative and Differentiation Activity
| Inhibitor | Cell Line(s) | Assay Type | IC50 / EC50 (nM) | Reference(s) |
|---|---|---|---|---|
| BAY 2402234 | Various AML Cell Lines | Proliferation | 0.08 - 8.2 | [6] |
| MOLM-13, HEL (AML) | Differentiation | 0.96 - 3.16 | [6] | |
| Brequinar | Neuroblastoma Cell Lines | Proliferation | Low nanomolar | [7] |
| JNJ-74856665 | MOLM-13, OCI-AML3, etc.| Proliferation | Low nanomolar |[3] |
Selectivity Profiling
Experimental Methodologies
Detailed below are representative protocols for the key assays used to characterize DHODH inhibitors.
DHODH Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.
-
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of an electron acceptor, which is coupled to the oxidation of the substrate, dihydroorotate.
-
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Substrate: L-dihydroorotic acid (DHO)
-
Electron Acceptor: 2,6-dichloroindophenol (B1210591) (DCIP) or Coenzyme Q10
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, DHODH enzyme, and the electron acceptor in each well of a 96-well plate.
-
The test compound is added in a series of dilutions to the respective wells. A DMSO control (vehicle) is also included.
-
The reaction is initiated by the addition of the substrate, L-dihydroorotic acid.
-
The change in absorbance (e.g., at 600 nm for DCIP) is monitored kinetically over time using a microplate reader.
-
The rate of reaction is calculated for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[5][6]
-
Cellular Proliferation Assay (AML Cell Lines)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines.
-
Principle: The effect of the inhibitor on cell viability and proliferation is quantified using colorimetric or fluorometric methods.
-
Materials:
-
Acute Myeloid Leukemia (AML) cell lines (e.g., MOLM-13, THP-1)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT or Sulforhodamine B (SRB) reagent
-
Microplate reader
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize overnight.
-
The cells are then treated with a range of concentrations of the test compound or DMSO as a vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
After incubation, a viability reagent (e.g., MTT) is added to each well, and the plates are incubated further to allow for the formation of formazan (B1609692) crystals.
-
The formazan is solubilized, and the absorbance is read on a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[3][5]
-
Visualizations
DHODH Signaling Pathway
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway.
Caption: The role of DHODH in the de novo pyrimidine synthesis pathway.
Experimental Workflow for Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a novel DHODH inhibitor.
Caption: Workflow for DHODH inhibitor selectivity profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leflunomide: Serious Multi-System Adverse Effects [medsafe.govt.nz]
- 10. Leflunomide (Arava): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. nras.org.uk [nras.org.uk]
- 12. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Leflunomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Validating the Target of Dhodh-IN-22: A Comparative Guide to CRISPR and Alternative Methods
For researchers, scientists, and drug development professionals, rigorously validating the intended molecular target of a novel inhibitor is a cornerstone of preclinical development. This guide provides an objective comparison of CRISPR-based gene editing and alternative methods for validating the target of Dhodh-IN-22, a potent inhibitor of Dihydroorotate (B8406146) Dehydrogenase (DHODH).
This compound has been identified as a highly potent, selective, and orally active inhibitor of DHODH, with IC50 values of 0.3 nM for the human enzyme and 10 nM for the mouse counterpart. Its anti-proliferative activity has been demonstrated in acute myelogenous leukemia (AML) cell lines, such as MOLM-13 and THP-1, with IC50 values of 0.4 nM and 1.4 nM, respectively[1]. The primary target of this compound is DHODH, a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the production of DNA and RNA, and its inhibition can halt the proliferation of rapidly dividing cells, making DHODH a key therapeutic target in oncology and autoimmune diseases.[2][3][4]
This guide will delve into the experimental methodologies used to confirm that the cellular effects of this compound are a direct consequence of its interaction with DHODH. We will compare the gold standard of genetic validation using CRISPR-Cas9 with alternative approaches, including RNA interference (RNAi), biochemical methods, and biophysical assays.
The Gold Standard: CRISPR-Cas9 for Definitive Target Validation
Key Advantages of CRISPR-Cas9:
-
High Specificity: With careful design of the guide RNA (gRNA), CRISPR-Cas9 offers high specificity for the target gene, minimizing off-target effects.[9]
-
Clear Phenotypic Readout: The stark contrast in drug sensitivity between wild-type and knockout cells provides a clear and unambiguous validation of the target.
Experimental Workflow for CRISPR-Cas9 Validation of this compound Target
Alternative Target Validation Methods
While CRISPR-Cas9 provides the most definitive evidence, other techniques offer valuable and often complementary insights into target engagement and mechanism of action.
RNA Interference (RNAi)
Comparison of CRISPR and RNAi for DHODH Target Validation:
| Feature | CRISPR-Cas9 (Knockout) | RNAi (siRNA/shRNA Knockdown) |
| Mechanism | Permanent gene disruption at the DNA level.[7] | Transient mRNA degradation.[7] |
| Effect | Complete and stable loss of protein expression. | Incomplete and transient reduction in protein levels. |
| Specificity | High, with well-designed sgRNAs.[9] | Prone to off-target effects.[5] |
| Validation Endpoint | Abolished sensitivity to this compound. | Reduced sensitivity to this compound. |
A study on neuroblastoma cells demonstrated that shRNA-mediated knockdown of DHODH, confirmed by Western blot, led to increased apoptosis, mimicking the effect of the DHODH inhibitor brequinar[2]. Another study in melanoma cells showed that while siRNA transiently suppressed DHODH expression, shRNA-mediated stable knockdown resulted in impaired cell growth and increased sensitivity to DHODH inhibitors[10].
Biochemical Assays: Measuring On-Target Effects
Biochemical assays provide direct evidence of target engagement by measuring the downstream consequences of enzyme inhibition.
-
Dihydroorotate Accumulation: Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate (DHO).[11] Measuring DHO levels in cells treated with this compound can serve as a direct biomarker of target engagement. Treatment of mammalian cells with DHODH inhibitors has been shown to cause a dose-dependent increase in DHO levels in blood and urine.[11]
-
Uridine (B1682114) Rescue: The anti-proliferative effects of DHODH inhibitors can be reversed by supplementing the cell culture medium with uridine, which bypasses the de novo pyrimidine synthesis pathway.[12] A significant rightward shift in the IC50 curve of this compound in the presence of uridine strongly indicates an on-target effect.[13]
Biophysical Assays: Confirming Direct Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm the direct binding of a drug to its target protein within a cellular environment.[14] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
CETSA Experimental Workflow:
A successful CETSA experiment will show a shift in the melting curve of DHODH to a higher temperature in the presence of this compound, indicating direct target engagement. High-throughput versions of CETSA have been developed to screen compound libraries and rank inhibitors by their apparent potency of in-cell target engagement.
Quantitative Comparison of Target Validation Methods
The following table summarizes the expected quantitative outcomes from each validation method for this compound.
| Method | Key Parameter | Expected Outcome with this compound |
| CRISPR Knockout | Cell Viability (IC50) | >100-fold increase in IC50 in knockout vs. wild-type cells. |
| RNAi Knockdown | DHODH Protein Level | 70-90% reduction in DHODH protein. |
| Cell Viability (IC50) | 5-20-fold increase in IC50 in knockdown vs. control cells. | |
| Dihydroorotate Assay | Dihydroorotate Level | >10-fold increase in intracellular dihydroorotate. |
| Uridine Rescue | Cell Viability (IC50) | >50-fold rightward shift in the IC50 curve with uridine. |
| CETSA | Thermal Shift (ΔTm) | >2°C increase in the melting temperature of DHODH. |
Detailed Experimental Protocols
CRISPR-Cas9 Mediated DHODH Knockout
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the DHODH gene using a publicly available tool. Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).
-
Lentivirus Production and Transduction: Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids. Harvest the lentiviral supernatant and transduce the target cell line (e.g., MOLM-13).
-
Selection and Clonal Isolation: Select transduced cells with puromycin. Isolate single-cell clones by limiting dilution.
-
Validation of Knockout: Expand clonal populations and validate DHODH knockout by:
-
Sanger sequencing of the targeted genomic region to identify insertions/deletions (indels).
-
Quantitative PCR (qPCR) to confirm the absence of DHODH mRNA.
-
Western blotting to confirm the absence of DHODH protein.
-
-
Phenotypic Analysis: Determine the IC50 of this compound in wild-type and validated DHODH knockout cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
shRNA-Mediated DHODH Knockdown
-
shRNA Vector and Lentivirus Production: Obtain a lentiviral vector expressing an shRNA targeting DHODH mRNA. Produce lentivirus as described for the CRISPR protocol.
-
Transduction and Selection: Transduce target cells and select with the appropriate antibiotic to generate a stable knockdown cell line.
-
Validation of Knockdown: Assess the efficiency of DHODH knockdown by qPCR and Western blotting.
-
Phenotypic Analysis: Compare the IC50 of this compound in the knockdown and control cell lines.
Uridine Rescue Assay
-
Cell Seeding: Seed target cells in a 96-well plate.
-
Treatment: Treat cells with a serial dilution of this compound in the presence or absence of a fixed concentration of uridine (typically 100 µM).
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a standard assay.
-
Data Analysis: Plot dose-response curves and calculate the IC50 values for both conditions to determine the fold-shift.[13]
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation.
-
Cell Lysis and Separation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated proteins.
-
Protein Detection: Analyze the amount of soluble DHODH in the supernatant at each temperature using Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble DHODH as a function of temperature to generate melting curves and determine the thermal shift.
Conclusion
Validating the target of a novel compound like this compound is a critical step that requires a multi-faceted approach. CRISPR-Cas9-mediated gene knockout stands as the most definitive method for confirming that the cellular effects of an inhibitor are mediated through its intended target. However, alternative methods such as RNAi, biochemical assays, and CETSA provide valuable, complementary data on target engagement and mechanism of action. By employing a combination of these robust experimental approaches, researchers can build a strong and comprehensive data package to confidently advance this compound through the drug development pipeline.
References
- 1. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthego.com [synthego.com]
- 6. A comparison of CRISPR/Cas9 and siRNA-mediated ALDH2 gene silencing in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 8. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 12. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dhodh-IN-22
This document provides immediate and essential safety and logistical information for the proper handling and disposal of Dhodh-IN-22, a potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to minimize risk and ensure regulatory compliance. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) for this compound from your supplier before handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE). All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station must be available.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear an impervious lab coat.[1]
-
Respiratory Protection: Use a suitable respirator if there is a risk of dust or aerosol formation.[1]
Quantitative Data Summary
The following table summarizes key hazard information based on similar DHODH inhibitors. This information should be verified with the official SDS for this compound.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed[2] |
Step-by-Step Disposal Procedures
The following protocols outline the disposal process for both solid this compound and solutions of this compound (e.g., in DMSO). These procedures are based on general best practices for laboratory chemical waste disposal.
Disposal of Solid this compound
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing the appropriate PPE as described above.[2]
-
Waste Collection: Carefully collect any unwanted solid this compound into a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure lid.[2]
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.[2]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. Ensure the storage area is secure and away from incompatible materials.[2]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.[2]
Disposal of this compound in Solution (e.g., in DMSO)
-
Personal Protective Equipment (PPE): Wear appropriate PPE as described for solid waste.[2]
-
Waste Collection: Collect the this compound solution in a designated hazardous waste container suitable for liquid organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
-
Labeling: Label the container with "Hazardous Waste" and list all components, for example: "this compound" and "Dimethyl Sulfoxide (DMSO)". Indicate the approximate concentration and volume of the solution.[2]
-
Storage: Store the sealed liquid hazardous waste container in a designated satellite accumulation area, using secondary containment to prevent spills.[2]
-
Disposal Request: Follow your institution's procedures to request a pickup of the liquid hazardous waste from your EHS office.[2]
Spill Management
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel to a safe area.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, the material can be collected by wet cloth or gently swept up.[1]
-
Decontamination: Scrub surfaces and contaminated equipment with a suitable solvent, such as alcohol.[1]
-
Collection and Disposal: Collect all contaminated materials in a suitable, labeled container for disposal as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Signaling Pathway Context: DHODH Inhibition
This compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine (B1678525) biosynthesis.[3] This pathway is essential for the synthesis of DNA and RNA, and its inhibition can have antiproliferative effects, making it a target in cancer research.[4][5] The inhibition of DHODH can lead to cell cycle arrest and programmed cell death.[5] Understanding this mechanism of action underscores the need for careful handling and disposal of this potent compound to avoid unintended biological effects.
Caption: Inhibition of the pyrimidine synthesis pathway by this compound.
References
Essential Safety and Logistical Information for Handling Dhodh-IN-22
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling, storage, and disposal of Dhodh-IN-22, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). Adherence to these protocols is essential to ensure laboratory safety and maintain the integrity of the compound for research applications.
Personal Protective Equipment (PPE) and Immediate Safety
When handling this compound, especially in its solid form, appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: A properly fitted respirator is recommended when handling the powder outside of a certified chemical fume hood.
All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Storage and Handling
Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are based on general guidelines for similar compounds from the same supplier. For specific details, always refer to the Certificate of Analysis provided with the product.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Handling Procedures:
-
Shipping: this compound is typically shipped at room temperature.
-
Stock Solution Preparation:
-
Before opening, centrifuge the vial to ensure all powder is at the bottom.
-
Prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
To aid dissolution, sonication in a water bath may be used.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
-
Working Solution Preparation (for Cell Culture):
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution with cell culture medium to the desired final concentration immediately before use.
-
Ensure the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid cytotoxicity.
-
Spill Management and Disposal
In the event of a spill, evacuate the area and ensure adequate ventilation. For liquid spills (e.g., solutions in DMSO), absorb with an inert material. For solid spills, gently sweep or wipe up to avoid creating dust. All contaminated materials should be collected in a sealed, labeled container for hazardous waste disposal.
Disposal Plan:
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste (DMSO solutions) | Collect in a designated hazardous waste container for flammable organic liquids. |
| Contaminated Materials (PPE, labware) | Place in a sealed bag or container and dispose of as solid hazardous waste. |
| Empty Vials | Triple-rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). Dispose of the rinsate as hazardous liquid waste. The rinsed vial can then be disposed of as regular lab glass. |
Important: Do not dispose of this compound down the drain or in regular trash. All disposal must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated) and a no-treatment control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
| MTT Assay Parameters | Value/Recommendation |
| Wavelength for Absorbance | 570 nm |
| MTT Final Concentration | 0.5 mg/mL |
| Incubation Time with MTT | 2 - 4 hours |
| Solubilization Agent | DMSO |
Signaling Pathway and Experimental Workflow
DHODH Inhibition Signaling Pathway
This compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This pathway is crucial for the production of pyrimidines (cytosine, thymine, uracil), which are essential building blocks for DNA and RNA. By blocking this pathway, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Viability Assessment
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.
Caption: Workflow for determining cell viability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
